MK-2295
Beschreibung
Eigenschaften
CAS-Nummer |
1855897-95-8 |
|---|---|
Molekularformel |
C28H35FN6O5S |
Molekulargewicht |
586.7 g/mol |
IUPAC-Name |
6-[(3R)-4-[6-(4-fluorophenyl)-2-[(2R)-2-methylpyrrolidin-1-yl]pyrimidin-4-yl]-3-methylpiperazin-1-yl]-5-methylpyridine-3-carboxylic acid;methanesulfonic acid |
InChI |
InChI=1S/C27H31FN6O2.CH4O3S/c1-17-13-21(26(35)36)15-29-25(17)32-11-12-33(19(3)16-32)24-14-23(20-6-8-22(28)9-7-20)30-27(31-24)34-10-4-5-18(34)2;1-5(2,3)4/h6-9,13-15,18-19H,4-5,10-12,16H2,1-3H3,(H,35,36);1H3,(H,2,3,4)/t18-,19-;/m1./s1 |
InChI-Schlüssel |
RYLIMKGOFDRDRX-STYNFMPRSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
MK-2295: A Technical Deep Dive into its Antagonistic Action on TRPV1 Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-2295, a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, emerged as a promising analgesic agent. However, its clinical development was halted due to on-target adverse effects related to thermal perception. This technical guide provides a comprehensive overview of the mechanism of action of this compound on TRPV1 channels, consolidating available preclinical data. It details the quantitative pharmacology, experimental methodologies employed in its characterization, and the underlying signaling pathways. This document is intended to serve as a resource for researchers in the fields of pain, inflammation, and ion channel pharmacology.
Introduction to TRPV1 and its Role in Nociception
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a polymodal integrator of noxious stimuli, being activated by capsaicin (B1668287) (the pungent component of chili peppers), noxious heat (>42°C), and acidic conditions (pH < 6). Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuronal membrane and the initiation of a pain signal. The sensitization of TRPV1 channels by inflammatory mediators is a key mechanism underlying thermal hyperalgesia and allodynia. Given its central role in the pain pathway, TRPV1 has been a major target for the development of novel analgesic drugs.
This compound: A Potent TRPV1 Antagonist
This compound was developed as a potent and selective antagonist of the TRPV1 channel with the therapeutic goal of treating pain and cough. Preclinical studies demonstrated its efficacy in blocking TRPV1 activation and in animal models of pain. However, clinical trials revealed a significant liability: altered thermal sensation, leading to an increased risk of burns. This underscored the critical role of TRPV1 in physiological thermosensation.
Quantitative Pharmacology of this compound
The following table summarizes the available quantitative data on the pharmacological profile of this compound.
| Parameter | Species/Cell Line | Assay Type | Agonist | Value | Selectivity | Reference |
| IC50 | Human (HEK293 cells) | Calcium Mobilization (FLIPR) | Capsaicin | ~0.4–6 nM | 13-fold over TRPV3; No activity at TRPV4, TRPA1, TRPM8 | [1] |
| IC50 | Human (recombinant) | Calcium Mobilization (FLIPR) | Capsaicin | 1.1 nM | Not specified | Vendor Data |
| In Vivo Efficacy | Mouse | Hot-plate test | Thermal | Increased response latency | Not applicable | [1] |
| In Vivo Efficacy | Rhesus Monkey | Tail withdrawal test | Thermal | Increased response latency | Not applicable | [1] |
Mechanism of Action
This compound acts as a competitive antagonist at the TRPV1 channel. While the precise binding site has not been publicly disclosed, it is believed to interact with the channel to prevent the conformational changes necessary for ion permeation upon agonist binding or stimulation by heat or protons.
Signaling Pathway of TRPV1 Antagonism by this compound
The following diagram illustrates the proposed mechanism of action of this compound in blocking TRPV1-mediated signaling.
Caption: this compound binds to the TRPV1 channel, preventing its activation by various stimuli.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize a TRPV1 antagonist like this compound. While the specific protocols for this compound are not publicly available, these represent standard industry practices.
In Vitro Assays
This high-throughput screening assay is used to measure changes in intracellular calcium concentration upon channel activation.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPV1.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Protocol:
-
Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.
-
The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
The dye solution is removed, and cells are washed with the assay buffer.
-
The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).
-
A baseline fluorescence reading is taken.
-
This compound at various concentrations is added to the wells and incubated for a defined period.
-
The TRPV1 agonist (e.g., capsaicin) is added, and the change in fluorescence intensity is measured over time.
-
Data are analyzed to determine the IC50 of this compound.
-
This technique provides a direct measure of ion channel activity.
-
Cell Preparation: HEK293 cells expressing TRPV1 are grown on glass coverslips.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2 with KOH).
-
-
Recording Protocol:
-
A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and perfused with the external solution.
-
Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with the internal solution.
-
A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
TRPV1 currents are elicited by application of an agonist (e.g., capsaicin) or a physical stimulus (e.g., heated perfusate).
-
The effect of this compound is determined by co-application or pre-incubation with the antagonist.
-
In Vivo Assays
This model assesses the analgesic effect of a compound against a thermal stimulus.
-
Animals: Male C57BL/6 mice (20-25 g).
-
Apparatus: A hot plate apparatus with the surface temperature maintained at 55 ± 0.5°C.
-
Procedure:
-
Mice are habituated to the testing room for at least 1 hour before the experiment.
-
A baseline latency to a nociceptive response (paw licking, jumping) is recorded for each mouse. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Mice are administered this compound or vehicle via a specific route (e.g., oral gavage).
-
At a predetermined time after dosing, the mice are placed back on the hot plate, and the response latency is measured.
-
An increase in response latency compared to the vehicle-treated group indicates an analgesic effect.
-
This model is used to evaluate thermal nociception in non-human primates.
-
Animals: Adult male or female rhesus monkeys.
-
Apparatus: A radiant heat source focused on a specific area of the tail.
-
Procedure:
-
Monkeys are acclimated to the restraint chair.
-
A baseline tail withdrawal latency is determined by applying the heat stimulus and measuring the time to tail flick.
-
This compound or vehicle is administered.
-
Tail withdrawal latencies are measured at various time points post-dosing.
-
An increase in withdrawal latency indicates an antinociceptive effect.
-
Visualization of Experimental and Logical Workflows
In Vitro Antagonist Assay Workflow
Caption: Workflow for determining the in vitro potency of this compound.
In Vivo Analgesia Study Workflow
Caption: Workflow for assessing the analgesic efficacy of this compound in vivo.
Conclusion
This compound is a potent TRPV1 antagonist that demonstrated analgesic potential in preclinical models. However, its development was halted due to the on-target side effect of altered thermal sensation, highlighting the dual role of TRPV1 in both pathological pain and physiological temperature sensing. The preclinical data, though limited in the public domain, provides valuable insights into the pharmacology of TRPV1 antagonists and serves as a case study for the challenges in developing drugs that selectively target pathological channel activity while preserving its physiological functions. Further research into modality-specific TRPV1 antagonists may yet yield a safe and effective analgesic.
References
In-Depth Technical Guide to the Physicochemical Properties of MK-2295 for Research Professionals
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of the TRPV1 Antagonist MK-2295
Introduction
This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain perception and thermosensation. This technical guide provides a detailed summary of the physicochemical properties of this compound, its mechanism of action through the TRPV1 signaling pathway, and standardized experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development in the fields of analgesia and sensory neuroscience.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 6-[(3R)-4-[6-(4-fluorophenyl)-2-[(2R)-2-methylpyrrolidin-1-yl]pyrimidin-4-yl]-3-methylpiperazin-1-yl]-5-methylpyridine-3-carboxylic acid | [1] |
| Chemical Formula | C₂₇H₃₁FN₆O₂ | [2] |
| Molecular Weight | 490.58 g/mol | [2] |
| LogP | 5 | N/A |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Solubility | Soluble in DMSO | [3] |
| Appearance | Solid powder | [2] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | N/A |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by antagonizing the TRPV1 channel. TRPV1 is a non-selective cation channel predominantly expressed in primary sensory neurons, where it functions as a polymodal sensor for various noxious stimuli, including heat (>43°C), protons (acidic pH), and endogenous and exogenous chemical ligands such as capsaicin (B1668287) (the pungent component of chili peppers).
The activation of the TRPV1 channel leads to an influx of cations, primarily Ca²⁺ and Na⁺, into the neuron.[4][5] This influx causes membrane depolarization, which, if it reaches the threshold, triggers the generation and propagation of action potentials along the sensory nerve fibers to the central nervous system, resulting in the sensation of pain.
This compound, as a TRPV1 antagonist, binds to the channel and prevents its activation by these stimuli. This blockade of ion influx inhibits the subsequent neuronal signaling cascade, thereby producing an analgesic effect.
Below is a diagram illustrating the TRPV1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The characterization of a TRPV1 antagonist like this compound typically involves a series of in vitro assays to determine its potency, selectivity, and mechanism of action. A general workflow for screening and characterizing TRPV1 antagonists is depicted below.
Detailed Protocol: Cell-Based Calcium Flux Assay for TRPV1 Antagonism
This protocol describes a common method for assessing the inhibitory activity of compounds like this compound on TRPV1 channels expressed in a recombinant cell line (e.g., HEK293 or CHO cells). The assay measures the ability of the antagonist to block the increase in intracellular calcium induced by a TRPV1 agonist, such as capsaicin.[6][7][8][9]
Materials:
-
HEK293 or CHO cells stably expressing human TRPV1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
TRPV1 agonist (e.g., Capsaicin)
-
Test compound (this compound)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Methodology:
-
Cell Culture and Plating:
-
Culture the TRPV1-expressing cells according to standard protocols.
-
Seed the cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer. For Fluo-4 AM, a typical concentration is 2-5 µM. Add Pluronic F-127 (0.02-0.04%) to aid in dye solubilization.
-
Remove the culture medium from the cell plates and wash the cells once with assay buffer.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C or room temperature, protected from light.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
After the dye loading incubation, wash the cells twice with assay buffer to remove excess dye.
-
Add the different concentrations of this compound to the respective wells. Include vehicle control wells (e.g., DMSO).
-
Incubate the plate with the compound for a predetermined time (e.g., 15-30 minutes) at room temperature, protected from light.
-
-
Fluorescence Measurement and Agonist Addition:
-
Place the microplate in the fluorescence plate reader.
-
Set the instrument to record fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em ~485/525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well.
-
Using the instrument's injector, add a pre-determined concentration of the TRPV1 agonist (e.g., EC₈₀ of capsaicin) to all wells simultaneously.
-
Continue to record the fluorescence signal for a period of time to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control (100% response) and a positive control inhibitor or no agonist control (0% response).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of this compound that causes 50% inhibition of the agonist-induced response.
-
Conclusion
This compound is a valuable research tool for investigating the role of the TRPV1 channel in various physiological and pathophysiological processes. This guide provides a foundational understanding of its physicochemical characteristics and a framework for its experimental evaluation. The provided protocols and diagrams are intended to facilitate further research and development of novel TRPV1-targeted therapeutics. Researchers are encouraged to adapt and optimize these methodologies to suit their specific experimental needs.
References
- 1. This compound free base | C27H31FN6O2 | CID 11670376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
MK-2295: A Selective TRPV1 Antagonist for Pain and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, plays a pivotal role in the transduction of noxious stimuli, including heat, protons, and capsaicin (B1668287), the pungent component of chili peppers. Its involvement in pain signaling pathways has positioned it as a compelling target for the development of novel analgesics. MK-2295, a potent and selective TRPV1 antagonist, emerged from extensive research efforts aimed at mitigating pain through the blockade of this key receptor. This technical guide provides a comprehensive overview of this compound, consolidating available preclinical and clinical data. It details the compound's mechanism of action, summarizes its pharmacological properties in structured tables, outlines key experimental methodologies for its evaluation, and visualizes the intricate signaling pathways and experimental workflows through detailed diagrams. This document is intended to serve as a critical resource for professionals in the fields of pharmacology, neuroscience, and drug development, offering insights into the therapeutic potential and challenges associated with targeting the TRPV1 receptor with antagonists like this compound.
Introduction to TRPV1 and its Role in Nociception
The TRPV1 channel is a homotetrameric membrane protein predominantly expressed in primary sensory neurons of the dorsal root, trigeminal, and nodose ganglia.[1][2] Its activation by various noxious stimuli leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the initiation of an action potential that is transmitted to the central nervous system, ultimately perceived as pain.[3] Beyond acute pain sensation, TRPV1 is also implicated in the development and maintenance of chronic pain states through processes of peripheral and central sensitization, where its expression and sensitivity are upregulated.[4] This sensitization lowers the threshold for activation, contributing to hyperalgesia (exaggerated response to painful stimuli) and allodynia (pain in response to normally non-painful stimuli).[5] The multifaceted role of TRPV1 in nociception makes it a prime target for therapeutic intervention.
This compound: A Selective TRPV1 Antagonist
This compound was developed as a highly selective antagonist of the TRPV1 receptor with the therapeutic goal of treating various pain conditions. By binding to the TRPV1 receptor, this compound competitively inhibits its activation by endogenous and exogenous agonists, thereby preventing the downstream signaling cascade that leads to the sensation of pain.
Mechanism of Action
This compound exerts its pharmacological effect by directly interacting with the TRPV1 ion channel. While the precise binding site is not publicly detailed, it is understood to allosterically modulate the channel, preventing the conformational changes necessary for ion influx upon agonist binding. This blockade effectively dampens the signaling of nociceptive neurons in response to painful stimuli.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound. It is important to note that comprehensive preclinical data for this compound is not extensively published in peer-reviewed literature.
Table 1: In Vitro Potency of this compound
| Parameter | Species/Cell Line | Assay Type | Value | Reference |
| IC50 | Human TRPV1 | Capsaicin-induced activation | ~0.4–6 nM | [4] |
| EC50 | Human | Capsaicin-induced dermal vasodilation (CIDV) Model | Not explicitly stated, but used in a competitive Emax model. | [6] |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Route of Administration | Cmax | Tmax | Half-life (t1/2) | Bioavailability | Reference |
| Rat | Data not publicly available | - | - | - | - | - |
| Mouse | Data not publicly available | - | - | - | - | - |
Table 3: Preclinical Efficacy of this compound in Pain Models
| Pain Model | Species | Endpoint | Efficacy | Reference |
| Hot-Plate Test | Mouse | Increased response latency | Observed | [4] |
| Tail Withdrawal Test | Rhesus Monkey | Increased response latency | Observed | [4] |
Table 4: Clinical Pharmacodynamics and Safety of this compound
| Parameter | Study Population | Key Finding | Reference |
| Heat Pain Perception Threshold | Healthy Volunteers | Increased by approximately 4°C | [4] |
| Core Body Temperature | Healthy Volunteers | Hyperthermia observed | [7] |
| Postoperative Dental Pain | Patients | Efficacy compared to placebo and ibuprofen (B1674241) evaluated | [8] |
| Thermal Sensation | Healthy Volunteers | Altered thermal perception, risk of burn injury | [4][7] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections describe the general methodologies for key experiments used to characterize TRPV1 antagonists like this compound.
In Vitro Potency Assessment: Fluorometric Imaging Plate Reader (FLIPR) Assay
The FLIPR assay is a high-throughput method used to measure changes in intracellular calcium concentration, a direct indicator of TRPV1 channel activation.
-
Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human TRPV1 channel are cultured in appropriate media and seeded into 384-well microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified period, allowing the dye to enter the cells.
-
Compound Addition: The FLIPR instrument adds the antagonist compound (e.g., this compound) at various concentrations to the wells.
-
Agonist Stimulation: After an incubation period with the antagonist, a TRPV1 agonist, typically capsaicin, is added to stimulate channel opening and subsequent calcium influx.
-
Signal Detection: The FLIPR instrument measures the change in fluorescence intensity over time. A decrease in the capsaicin-induced fluorescence signal in the presence of the antagonist indicates inhibitory activity.
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist response, is calculated from the concentration-response curves.
In Vivo Efficacy Assessment: Hot-Plate Test
The hot-plate test is a widely used behavioral model to assess the analgesic efficacy of compounds against thermal pain in rodents.
-
Apparatus: A metal plate is maintained at a constant, noxious temperature (typically 52-55°C).
-
Acclimation: Animals (mice or rats) are acclimated to the testing room to minimize stress.
-
Compound Administration: The test compound (this compound) or vehicle is administered via the desired route (e.g., oral, intraperitoneal).
-
Testing: At a predetermined time after dosing, the animal is placed on the hot plate, and the latency to a nocifensive response (e.g., paw licking, jumping) is recorded.
-
Cut-off Time: A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Data Analysis: An increase in the response latency in the drug-treated group compared to the vehicle group indicates an analgesic effect.
Clinical Pharmacodynamic Assessment: Capsaicin-Induced Dermal Vasodilation (CIDV)
The CIDV model is a translational tool to assess the target engagement of TRPV1 antagonists in humans.
-
Capsaicin Application: A solution of capsaicin is topically applied to a defined area of the skin, typically on the forearm.
-
Blood Flow Measurement: Dermal blood flow is measured using laser Doppler imaging, which detects the movement of red blood cells.
-
Antagonist Administration: The TRPV1 antagonist (this compound) is administered orally.
-
Data Collection: Blood flow is measured at baseline and at multiple time points after capsaicin application, both before and after antagonist administration.
-
Data Analysis: Inhibition of the capsaicin-induced increase in dermal blood flow by the antagonist demonstrates target engagement. An Emax model can be used to quantify the relationship between drug concentration and the inhibitory effect.[6]
Visualizing the Science: Diagrams and Workflows
TRPV1 Signaling Pathway
Caption: TRPV1 signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Preclinical evaluation workflow for a TRPV1 antagonist like this compound.
Logical Relationship of TRPV1 Antagonist-Induced Side Effects
Caption: Logical relationship of on-target side effects of systemic TRPV1 antagonists.
Clinical Development and Future Perspectives
The clinical development of this compound and other systemic TRPV1 antagonists has been challenging. While demonstrating analgesic potential, on-target side effects, primarily hyperthermia and altered heat sensation, have posed significant hurdles.[4][7] In a clinical trial for postoperative dental pain (NCT00387140), the safety and efficacy of this compound were evaluated.[8] However, the observed increase in the threshold for heat pain perception raised concerns about the risk of accidental burns, as individuals might not adequately perceive dangerously hot stimuli.[4][9]
The hyperthermic effect is thought to result from the blockade of tonically active TRPV1 channels that are involved in maintaining normal body temperature. This has been a consistent finding across multiple TRPV1 antagonists.[6]
Despite these challenges, the therapeutic potential of targeting TRPV1 remains significant. Future research directions may include:
-
Development of peripherally restricted antagonists: Limiting brain penetration could potentially mitigate centrally mediated side effects, although hyperthermia appears to be at least partially peripherally mediated.
-
Modality-specific antagonists: Designing compounds that selectively block TRPV1 activation by certain stimuli (e.g., protons) while sparing others (e.g., heat) might offer a better safety profile.
-
Topical formulations: Local application of TRPV1 antagonists could provide analgesia at the site of pain without systemic side effects.
-
Combination therapies: Using lower doses of TRPV1 antagonists in combination with other analgesics may enhance efficacy while minimizing adverse events.
Conclusion
This compound represents a significant effort in the rational design of a selective TRPV1 antagonist for pain management. The preclinical and clinical data, though limited in the public domain, highlight both the promise of this therapeutic approach and the inherent challenges of systemically modulating a receptor with diverse physiological roles. The on-target side effects of hyperthermia and altered thermal sensation have been major obstacles for this compound and other compounds in its class. Nevertheless, the knowledge gained from the development of this compound continues to inform the ongoing quest for safer and more effective TRPV1-targeted therapies. This technical guide provides a consolidated resource to aid researchers and drug developers in understanding the complexities of TRPV1 antagonism and in navigating the future of this exciting therapeutic area.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. mdpi.com [mdpi.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. moleculardevices.com [moleculardevices.com]
- 5. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
- 6. Characterizing the PK/PD relationship for inhibition of capsaicin-induced dermal vasodilatation by MK-3207, an oral calcitonin gene related peptide receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
Preclinical Pharmacology of MK-2295: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MK-2295 is a potent, selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key mediator of noxious stimuli, including heat, acidity, and capsaicin. Developed through a collaboration between Merck and Neurogen, this compound was investigated for its analgesic properties. Preclinical studies demonstrated its ability to block capsaicin-induced TRPV1 activation in vitro and produce analgesic effects in animal models of pain. However, its development was associated with the on-target side effects characteristic of first-generation TRPV1 antagonists, namely hyperthermia and altered heat sensation, which ultimately led to the discontinuation of its clinical development. This guide provides a comprehensive overview of the available preclinical pharmacology of this compound, including its mechanism of action, in vitro and in vivo pharmacological properties, and the experimental methodologies used for its characterization.
Mechanism of Action
This compound exerts its pharmacological effects through the competitive antagonism of the TRPV1 receptor. TRPV1, a non-selective cation channel predominantly expressed in primary sensory neurons, is a molecular integrator of thermal, chemical, and proton stimuli.[1] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the transmission of pain signals. By binding to the TRPV1 receptor, this compound prevents its activation by various agonists, thereby inhibiting downstream signaling and the perception of pain.
Signaling Pathway of TRPV1 Activation and Inhibition by this compound
Caption: TRPV1 signaling cascade and the inhibitory action of this compound.
Quantitative Data Summary
The publicly available quantitative preclinical data for this compound is limited. The following tables summarize the reported findings.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Species | Agonist | IC50 | Selectivity | Reference |
| Calcium Influx Assay | TRPV1 | Human | Capsaicin | ~0.4–6 nM | 13-fold over TRPV3; no activity at TRPV4, TRPA1, TRPM8 |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Endpoint | Dose | Effect | Reference |
| Hot-Plate Test | Mouse | Response Latency | Not Reported | Increased | |
| Tail Withdrawal | Rhesus Monkey | Response Latency | Not Reported | Increased |
Table 3: Preclinical Pharmacokinetics of this compound
| Species | Route of Administration | Cmax | Tmax | Half-life (t1/2) | Bioavailability | Reference |
| Rat | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | |
| Monkey | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Detailed preclinical pharmacokinetic parameters for this compound are not publicly available.
Table 4: Preclinical Safety and Toxicology of this compound
| Study Type | Species | Key Findings | Reference |
| General Toxicology | Not Reported | Data not publicly available. Clinical development was halted due to on-target side effects (hyperthermia and altered heat perception) observed in humans.[2][3] |
Experimental Protocols
Detailed experimental protocols for the studies conducted specifically with this compound have not been published. The following are representative protocols for the key assays used to characterize TRPV1 antagonists.
In Vitro Calcium Flux Assay for TRPV1 Antagonism
Objective: To determine the inhibitory potency (IC50) of a test compound against agonist-induced TRPV1 activation.
Materials:
-
HEK-293 cells stably expressing human TRPV1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
TRPV1 agonist (e.g., capsaicin).
-
Test compound (this compound).
-
Fluorescent plate reader.
Procedure:
-
Cell Culture: Plate HEK-293-hTRPV1 cells in a 96-well plate and culture until confluent.
-
Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 60 minutes).
-
Compound Incubation: Wash the cells to remove excess dye and add assay buffer containing various concentrations of the test compound (this compound). Incubate for a defined period.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescent plate reader. Measure the baseline fluorescence, then add a fixed concentration of the TRPV1 agonist (e.g., capsaicin) to all wells. Immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon agonist addition reflects the influx of calcium. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (agonist alone). Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Hot-Plate Test for Analgesia
Objective: To assess the analgesic effect of a test compound against a thermal stimulus.
Materials:
-
Male C57BL/6 mice.
-
Hot-plate apparatus set to a specific temperature (e.g., 55 ± 0.5°C).
-
Test compound (this compound) and vehicle.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least one hour before the experiment.
-
Baseline Latency: Place each mouse individually on the hot plate and start a timer. Observe the mouse for nocifensive behaviors such as hind paw licking, shaking, or jumping. Stop the timer at the first sign of such a response and record the latency. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Dosing: Administer the test compound or vehicle via the desired route (e.g., oral gavage).
-
Post-Dose Latency: At a specified time after dosing, re-test each mouse on the hot plate and record the response latency.
-
Data Analysis: Compare the post-dose latencies to the baseline latencies and to the vehicle-treated group. An increase in response latency indicates an analgesic effect.
Workflow for Preclinical Evaluation of a TRPV1 Antagonist
References
MK-2295: A Technical Guide to its Binding Affinity for Human TRPV1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of MK-2295 to the human Transient Receptor Potential Vanilloid 1 (TRPV1). The document presents quantitative binding data, detailed experimental methodologies for assessing antagonist activity, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
This compound is a potent antagonist of the human TRPV1 receptor. Its binding affinity has been quantified through in vitro assays, primarily by measuring the inhibition of capsaicin-induced activation. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Parameter | Value | Assay Conditions | Cell Line | Reference |
| IC50 | ~0.4–6 nM | Inhibition of capsaicin-induced activation | Not specified | [1] |
| IC50 | 1.1 nM | Inhibition of capsaicin-induced calcium mobilization | HEK293 |
Selectivity Profile: Preclinical data indicate that this compound exhibits modest selectivity for TRPV1 over other members of the TRP channel family. It was reported to have a 13-fold selectivity over TRPV3 and showed no significant activity at TRPV4, TRPA1, and TRPM8 channels.[1]
Experimental Protocols
The following section details a representative experimental protocol for determining the antagonist activity of this compound on human TRPV1 expressed in a heterologous system. This method is based on a Fluorometric Imaging Plate Reader (FLIPR) calcium mobilization assay.
Determination of this compound IC50 using a FLIPR Calcium Assay
Objective: To quantify the inhibitory potency of this compound on capsaicin-induced calcium influx in HEK293 cells stably expressing human TRPV1.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with human TRPV1.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418) to maintain TRPV1 expression.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or a comparable calcium-sensitive dye.
-
TRPV1 Agonist: Capsaicin (B1668287).
-
Test Compound: this compound.
-
Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic reading of 96- or 384-well plates.
Procedure:
-
Cell Culture and Plating:
-
Culture the hTRPV1-HEK293 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
When cells reach 80-90% confluency, detach them using a non-enzymatic cell dissociation solution.
-
Plate the cells in black-walled, clear-bottom 96- or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates for 18-24 hours at 37°C and 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer by reconstituting the Fluo-4 AM dye in assay buffer to the manufacturer's recommended concentration.
-
Aspirate the culture medium from the cell plates.
-
Add the dye-loading buffer to each well and incubate for 60 minutes at 37°C.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in assay buffer to achieve a range of final assay concentrations.
-
Add the diluted this compound solutions to the respective wells of the cell plate.
-
Incubate the plate with the compound for 15-30 minutes at room temperature.
-
-
Agonist Addition and Signal Detection:
-
Prepare a solution of capsaicin in assay buffer at a concentration that elicits a maximal response (e.g., EC80).
-
Place the cell plate into the FLIPR instrument.
-
Initiate the kinetic read, establishing a baseline fluorescence for each well.
-
After a short baseline reading, the instrument will automatically add the capsaicin solution to all wells.
-
Continue to record the fluorescence signal for a period sufficient to capture the peak calcium response (typically 60-180 seconds).
-
-
Data Analysis:
-
The change in fluorescence intensity over time is proportional to the intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Normalize the data by expressing the response in the presence of this compound as a percentage of the control response (capsaicin alone).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
TRPV1 Signaling Pathway and Inhibition by this compound
Caption: TRPV1 signaling and this compound inhibition.
Experimental Workflow for TRPV1 Antagonist Screening
References
The Structure-Activity Relationship of MK-2295: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Published: December 9, 2025
Abstract
MK-2295 is a potent, selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. Initially developed for the treatment of pain, its clinical advancement was halted due to on-target adverse effects related to thermoregulation, specifically an impaired perception of noxious heat. This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its structure, mechanism of action, and the broader context of TRPV1 antagonist development. While detailed quantitative structure-activity relationship (SAR) data for a series of this compound analogs are not publicly available, this document synthesizes the known biological data and outlines the general experimental protocols relevant to its characterization.
Introduction to this compound and its Target: TRPV1
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in primary sensory neurons.[1] It functions as a polymodal molecular integrator of noxious stimuli, being activated by capsaicin (B1668287) (the pungent component of chili peppers), noxious heat (temperatures >42°C), and acidic conditions (pH < 6).[2] Upon activation, TRPV1 allows the influx of cations, primarily Ca2+ and Na+, leading to depolarization of the neuron and the propagation of a pain signal to the central nervous system.[2] The sensitization of TRPV1 channels by inflammatory mediators is a key mechanism underlying thermal hyperalgesia, making it an attractive target for the development of novel analgesics.[1][3]
This compound emerged from drug discovery programs aimed at identifying potent and selective TRPV1 antagonists. While it demonstrated efficacy in preclinical models of pain, its development was ultimately discontinued (B1498344).[4]
Chemical Structure of this compound
The chemical structure of this compound is provided below.
IUPAC Name: N/A - The precise IUPAC name is not consistently reported across public sources.
Molecular Formula: C21H12F6N4
Mechanism of Action and Pharmacological Profile
This compound functions as a competitive antagonist at the TRPV1 receptor.[5] By binding to the channel, it prevents the conformational changes induced by agonists like capsaicin or heat, thereby blocking the influx of cations and inhibiting the initiation of a pain signal.
Quantitative Data
Publicly available quantitative data on the structure-activity relationship of a series of this compound analogs is limited. The following table summarizes the known potency and selectivity data for this compound.
| Compound | Target | Assay Type | Potency (IC50) | Selectivity | Reference |
| This compound | Human TRPV1 | Not Specified | 0.4-6 nM | Modest 13-fold selectivity over TRPV3; no activity at TRPV4, TRPA1, and TRPM8. | Not Available in search results |
Note: The lack of detailed, publicly available SAR tables for this compound and its analogs is a significant limitation. Pharmaceutical companies often do not publish extensive SAR data for discontinued clinical candidates.
Signaling Pathways
This compound exerts its effect by modulating the TRPV1 signaling pathway, which is central to pain perception and thermoregulation. The following diagram illustrates the key components of this pathway and the point of intervention for a TRPV1 antagonist like this compound.
Experimental Protocols
Detailed experimental protocols for the specific assays used in the development of this compound are proprietary to Merck. However, the following sections describe the general methodologies employed for the characterization of TRPV1 antagonists.
In Vitro Antagonist Potency Assessment: Calcium Flux Assay
A common method to determine the potency of a TRPV1 antagonist is the calcium flux assay, typically using a fluorometric imaging plate reader (FLIPR).
Objective: To measure the ability of a compound to inhibit the influx of calcium through the TRPV1 channel upon activation by an agonist.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human TRPV1 channel are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer at 37°C in the dark.
-
Compound Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control.
-
Agonist Stimulation and Measurement: The microplate is placed in a FLIPR instrument. An agonist solution (e.g., capsaicin) is added to the wells, and the resulting change in fluorescence intensity, corresponding to the influx of intracellular calcium, is measured in real-time.
-
Data Analysis: The fluorescence signal is normalized, and the concentration-response curve for the antagonist is plotted. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced calcium influx, is calculated.
The following diagram illustrates the general workflow for a calcium flux assay.
In Vivo Efficacy and Thermoregulation Assessment
Objective: To evaluate the analgesic efficacy and the effect on core body temperature of a TRPV1 antagonist in animal models.
Methodology for Analgesia (e.g., Hargreaves Plantar Test):
-
Animal Model: Rodents (rats or mice) are used.
-
Compound Administration: The test compound (e.g., this compound) is administered orally or via another relevant route.
-
Inflammation Induction: An inflammatory agent (e.g., Complete Freund's Adjuvant) is injected into the plantar surface of a hind paw to induce thermal hyperalgesia.
-
Nociceptive Testing: At various time points after compound administration, a radiant heat source is applied to the inflamed paw, and the latency to paw withdrawal is measured.
-
Data Analysis: An increase in paw withdrawal latency in the compound-treated group compared to the vehicle-treated group indicates analgesic efficacy.
Methodology for Thermoregulation:
-
Animal Model: Rodents are used.
-
Temperature Monitoring: Core body temperature is continuously monitored using telemetry probes or rectal thermometers.
-
Compound Administration: The test compound is administered.
-
Data Analysis: Changes in core body temperature over time are recorded and compared to a vehicle-treated control group. A significant increase in core body temperature is a known on-target effect of many TRPV1 antagonists.
Conclusion
This compound is a potent TRPV1 antagonist that showed promise as a novel analgesic. However, its clinical development was halted due to the on-target side effect of altered heat perception, a challenge that has faced many compounds in this class. While detailed structure-activity relationship data for this compound and its analogs are not publicly available, the understanding of the TRPV1 signaling pathway and the general experimental methodologies for characterizing TRPV1 antagonists remain valuable for researchers in the field of pain and sensory neuroscience. Future efforts in the development of TRPV1 antagonists will likely focus on identifying compounds that can dissociate the desired analgesic effects from the undesirable effects on thermoregulation.
References
- 1. The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 3. TRPV1: ON THE ROAD TO PAIN RELIEF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in TRP channel drug discovery: from target validation to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analgesic potential of TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-2295 and Capsaicin-Induced Pain: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-2295, also known as NGD-8243, is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Developed through a collaboration between Merck and Neurogen, it was investigated as a potential analgesic for various pain states. This technical guide provides a comprehensive overview of the available preclinical and clinical data on the effect of this compound on capsaicin-induced pain, a key measure of TRPV1 antagonism. While the clinical development of this compound was ultimately discontinued (B1498344) due to on-target adverse effects related to thermosensation, the data generated provides valuable insights into the role of TRPV1 in pain and the challenges of targeting this channel for therapeutic intervention.
Introduction to this compound and TRPV1
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a polymodal integrator of noxious stimuli, being activated by capsaicin (B1668287) (the pungent component of chili peppers), noxious heat (>42°C), and acidic conditions.[1][2] This central role in nociception has made TRPV1 an attractive target for the development of novel analgesics.
This compound emerged as a promising small molecule antagonist of TRPV1. Preclinical studies demonstrated its ability to block the activation of the TRPV1 receptor, suggesting its potential to alleviate pain.
Preclinical Data
Limited preclinical data for this compound is available in the public domain, primarily from a presentation at the American Society for Clinical Pharmacology and Therapeutics (ASCPT) meeting in 2009.
In Vitro Efficacy
The primary in vitro measure of this compound's activity was its ability to inhibit the activation of human TRPV1 channels by capsaicin.
Table 1: In Vitro Inhibition of Capsaicin-Induced hTRPV1 Activation by this compound
| Parameter | Value | Species | Assay System | Reference |
| IC50 | ~0.4–6 nM | Human | Not Specified | [3] |
In Vivo Efficacy in Animal Models
In vivo studies in animal models were conducted to assess the analgesic potential of this compound in response to noxious stimuli.
Table 2: Qualitative In Vivo Effects of this compound in Preclinical Models
| Animal Model | Test | Observed Effect | Reference |
| Mouse | Hot-plate test | Increased response latency | [3] |
| Rhesus Monkey | Tail withdrawal | Increased response latency | [3] |
Note: Specific quantitative data, such as dose-response relationships and the magnitude of the increased response latencies, are not publicly available.
Clinical Data
This compound progressed to Phase II clinical trials for the treatment of post-operative dental pain. However, its development was halted due to a significant on-target adverse effect.
Clinical Trials
A Phase II, randomized, double-blind, placebo-controlled study (NCT00387140) was initiated to evaluate the efficacy and safety of this compound in the treatment of post-operative dental pain. The results of this trial have not been published.
Adverse Effects
A major finding from human studies was that this compound markedly increased the threshold for noxious heat pain.[2] This impairment in heat sensation posed a significant risk of accidental burns, a serious safety concern that ultimately led to the discontinuation of its clinical development.[1][4]
Experimental Protocols (General Methodologies)
Detailed experimental protocols for the studies conducted with this compound are not publicly available. However, based on standard practices in the field, the following are general descriptions of the likely methodologies employed.
In Vitro IC50 Determination for Capsaicin-Induced TRPV1 Activation
This would typically involve a cell-based assay using a stable cell line (e.g., HEK293 or CHO cells) expressing the human TRPV1 channel.
Mouse Hot-Plate Test
This is a standard behavioral assay to assess the response to a thermal pain stimulus.
Rhesus Monkey Tail Withdrawal Test
This is a nociceptive test used in non-human primates to evaluate analgesic efficacy.
Signaling Pathway
This compound acts as a competitive antagonist at the TRPV1 receptor, thereby blocking the downstream signaling cascade initiated by capsaicin.
Discussion and Conclusion
The available data on this compound demonstrates its potent antagonism of the TRPV1 receptor, effectively blocking capsaicin-induced activation in vitro and showing analgesic potential in preclinical models of thermal pain. However, the translation of these findings to the clinic was hampered by the on-target effect of impaired noxious heat sensation. This highlights a critical challenge in the development of TRPV1 antagonists: separating the desired analgesic effects from the physiological role of TRPV1 in thermosensation.
While the development of this compound was not successful, the program contributed to the broader understanding of TRPV1 pharmacology. Future efforts in this area may focus on developing modality-specific TRPV1 antagonists that can selectively block the channel's activation by inflammatory mediators without affecting its response to heat, or on identifying patient populations where the risk-benefit profile of a potent TRPV1 antagonist might be acceptable. The story of this compound serves as an important case study for drug development professionals in the pain field.
References
The Role of MK-2295 in Thermal Nociception: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-2295, also known as NGD-8243, is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3] This channel is a critical component in the transduction of noxious thermal stimuli, playing a key role in the sensation of heat-related pain.[4][5][6][7] Initially developed by Neurogen and Merck as a promising oral therapeutic for pain and cough, the clinical development of this compound was ultimately halted due to significant on-target adverse effects related to its primary mechanism of action.[2][8][9] This technical guide provides an in-depth analysis of the role of this compound in thermal nociception studies, summarizing its mechanism of action, preclinical findings, and the implications of its clinical outcomes.
Mechanism of Action: TRPV1 Antagonism
This compound exerts its effects by blocking the TRPV1 ion channel, which is predominantly expressed on the peripheral and central terminals of nociceptive sensory neurons.[1][6][7] Under normal physiological conditions, TRPV1 is activated by temperatures exceeding approximately 42°C, as well as by other noxious stimuli such as capsaicin (B1668287) (the pungent component of chili peppers) and acidic conditions.[6] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuron and the generation of an action potential that is transmitted to the central nervous system, ultimately perceived as pain.[7]
By antagonizing the TRPV1 receptor, this compound prevents this ion influx in response to noxious heat, thereby inhibiting the signaling cascade at its origin and reducing or eliminating the perception of thermal pain.
Preclinical Studies in Thermal Nociception
While detailed peer-reviewed publications of preclinical studies involving this compound are scarce due to its discontinued (B1498344) development, available information indicates its efficacy in animal models of thermal pain.
Key Findings:
-
In Vitro Potency: this compound demonstrated potent inhibition of capsaicin-induced activation of the human TRPV1 receptor, with a reported IC50 value in the range of 0.4–6 nM.[1]
-
In Vivo Efficacy: Preclinical studies in animal models showed that this compound increased the response latencies to noxious thermal stimuli. Specifically, it was reported to increase withdrawal latencies in the hot-plate test in mice and the tail-flick test in rhesus monkeys.[1]
These findings are consistent with the expected effects of a TRPV1 antagonist and provided the initial rationale for advancing this compound into clinical trials.
Clinical Trials and Impact on Thermal Sensation
Phase I and II clinical trials were initiated to evaluate the safety and efficacy of this compound for the treatment of post-operative dental pain.[2] While the drug was generally well-tolerated in initial single ascending dose studies, a significant and concerning on-target adverse effect emerged.[2]
Adverse Effects on Thermal Perception:
Human subjects treated with this compound exhibited a markedly increased threshold for noxious heat pain.[9] This effect was so pronounced that some participants perceived scalding water as cold, creating a significant risk of accidental burns.[9] Importantly, unlike some other side effects of TRPV1 antagonists, this impairment of heat sensation did not show signs of tachyphylaxis (diminishing response with repeated administration).[9] These safety concerns ultimately led to the discontinuation of the clinical development of this compound.[8]
Experimental Protocols for Assessing Thermal Nociception
The following are generalized protocols for standard behavioral assays used to evaluate the effects of compounds like this compound on thermal nociception in rodents. Specific parameters would have been established for the this compound studies.
Hargreaves Plantar Test
This test measures the latency of paw withdrawal from a focused beam of radiant heat applied to the plantar surface of the hind paw.
Methodology:
-
Acclimation: Rodents are placed in individual plexiglass chambers on a glass floor and allowed to acclimate for a designated period.
-
Stimulus Application: A movable radiant heat source is positioned under the glass floor, directly beneath the targeted hind paw.
-
Measurement: The heat source is activated, and a timer starts simultaneously. The latency to a brisk withdrawal of the paw is recorded automatically.
-
Cut-off Time: A pre-determined cut-off time is set to prevent tissue damage in the absence of a response.
Hot Plate Test
This assay assesses the response latency to a constant temperature by placing the animal on a heated surface.
Methodology:
-
Apparatus: A metal plate is maintained at a constant, noxious temperature (e.g., 50-55°C).
-
Acclimation: The animal is placed within a transparent cylinder on the heated plate.
-
Measurement: The latency to the first sign of a nocifensive response (e.g., paw licking, jumping) is recorded.
-
Cut-off Time: A maximum exposure time is established to prevent injury.
Signaling Pathways and Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation.
Caption: Mechanism of Action of this compound on the TRPV1 Channel.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Neurogen Announces Start Of Phase II Proof-Of-Concept Trial For Investigational Pain Drug - BioSpace [biospace.com]
- 3. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV1-lineage neurons are required for thermal sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | TRPA1 Channels Modify TRPV1-Mediated Current Responses in Dorsal Root Ganglion Neurons [frontiersin.org]
- 6. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 7. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting nociceptive transient receptor potential channels to treat chronic pain: current state of the field - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MK-2295 in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-2295 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1][2] TRPV1 is a non-selective cation channel predominantly expressed in nociceptive sensory neurons and is a key integrator of pain and inflammatory signals.[3][4][5][6] Its activation by stimuli such as capsaicin (B1668287), noxious heat (>43°C), and protons (acidic pH) leads to the sensation of burning pain.[3][5][6] As a TRPV1 antagonist, this compound blocks the activation of this channel, making it a valuable tool for studying the role of TRPV1 in pain pathways and as a potential therapeutic agent for chronic pain.[1][2]
These application notes provide detailed protocols for the characterization of this compound's inhibitory effects on TRPV1 channels using whole-cell patch-clamp electrophysiology. The protocols are applicable to both heterologous expression systems (e.g., HEK293 cells stably expressing TRPV1) and primary neuronal cultures (e.g., dorsal root ganglion neurons).
Mechanism of Action
This compound acts as a competitive antagonist at the TRPV1 receptor. It blocks the channel activation induced by various stimuli, including the canonical agonist capsaicin.[7] Limited preclinical data has shown that this compound has an IC50 for inhibition of capsaicin-induced activation of human TRPV1 of approximately 0.4–6 nM.[7]
Data Presentation
Quantitative Data Summary
| Parameter | Value | Cell Type | Species | Activation Method |
| This compound IC50 | ~0.4–6 nM | Not specified | Human | Capsaicin-induced |
| Capsazepine IC50 | ~30.7 nM | HEK293 | Human | Capsaicin-induced |
Signaling Pathways
The activation of TRPV1 by agonists like capsaicin leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the initiation of an action potential in sensory neurons. This signal is then transmitted to the central nervous system, leading to the perception of pain. Various inflammatory mediators can sensitize TRPV1 channels through signaling pathways involving Protein Kinase A (PKA) and Protein Kinase C (PKC), lowering the threshold for activation. This compound blocks this initial activation step.
Experimental Protocols
Cell Preparation
a) HEK293 Cells Stably Expressing TRPV1:
-
Culture HEK293 cells stably expressing human or rodent TRPV1 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418 or puromycin).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For electrophysiology, plate cells onto glass coverslips 24-48 hours before recording to achieve 50-70% confluency.
b) Primary Dorsal Root Ganglion (DRG) Neurons:
-
Isolate DRGs from rodents in accordance with institutional animal care and use committee protocols.
-
Digest the ganglia in an enzymatic solution (e.g., collagenase and dispase) to dissociate the neurons.
-
Triturate the ganglia to obtain a single-cell suspension.
-
Plate the neurons on laminin/poly-D-lysine coated glass coverslips and culture in a suitable neuronal growth medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and nerve growth factor (NGF)).
-
Record from small-diameter (<30 µm) neurons, which are predominantly nociceptive and express TRPV1, within 24-72 hours of plating.
Solutions and Reagents
| Solution Type | Component | Concentration (mM) |
| Extracellular (Bath) Solution | NaCl | 140 |
| KCl | 5 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH | ||
| Intracellular (Pipette) Solution | K-Gluconate or Cs-Gluconate | 140 |
| MgCl2 | 2 | |
| EGTA | 10 | |
| HEPES | 10 | |
| Mg-ATP | 4 | |
| Na-GTP | 0.3 | |
| pH adjusted to 7.2 with KOH or CsOH | ||
| Agonist Stock Solution | Capsaicin | 10 mM in DMSO |
| Antagonist Stock Solution | This compound | 10 mM in DMSO |
Note: Cesium-based intracellular solution can be used to block potassium channels and better isolate TRPV1 currents.
Whole-Cell Patch-Clamp Recording
-
Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the extracellular solution at a constant rate (e.g., 1-2 mL/min).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a target cell with the patch pipette and form a high-resistance (>1 GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 3-5 minutes before starting recordings.
Voltage-Clamp Protocols
a) Voltage Ramp Protocol (for I-V relationship):
-
Hold the membrane potential at -60 mV.
-
Apply a voltage ramp from -100 mV to +100 mV over 200-500 ms.
-
Repeat the ramp protocol at regular intervals (e.g., every 5-10 seconds) to monitor current amplitude over time.
b) Voltage Step Protocol:
-
Hold the membrane potential at -60 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +120 mV in 20 mV increments for 200 ms).
-
Return to the holding potential between steps.
Experimental Workflow for this compound Characterization
-
Establish a Stable Baseline: Record the baseline current for 2-3 minutes in the extracellular solution.
-
Activate TRPV1: Perfuse the chamber with a solution containing a known concentration of capsaicin (e.g., EC50 to EC80 concentration, typically 100 nM to 1 µM) to activate TRPV1 channels.
-
Record Activated Current: Continue recording until the capsaicin-evoked current reaches a stable plateau.
-
Apply this compound: While continuously applying capsaicin, co-perfuse with increasing concentrations of this compound (e.g., 0.1 nM to 1 µM) in a cumulative manner. Allow the effect of each concentration to reach a steady-state before applying the next.
-
Washout: After testing the highest concentration of this compound, perfuse the chamber with the capsaicin-containing solution without the antagonist to assess the reversibility of the block.
Data Analysis
-
Measure the peak outward current at a positive potential (e.g., +80 mV) for each concentration of this compound.
-
Normalize the current amplitude at each this compound concentration to the stable current amplitude evoked by capsaicin alone.
-
Plot the normalized current as a function of the this compound concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient.
I/I_max = 1 / (1 + ([Antagonist]/IC50)^n)
Where:
-
I is the current in the presence of the antagonist.
-
I_max is the maximal current in the absence of the antagonist.
-
[Antagonist] is the concentration of this compound.
-
IC50 is the concentration of the antagonist that produces 50% inhibition.
-
n is the Hill coefficient.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Unstable Recordings | Poor giga-seal formation. | Use fresh, filtered solutions. Ensure pipette tips are clean and smooth. |
| Cell health is compromised. | Use cells from a healthy, low-passage culture. Minimize the time between cell plating and recording. | |
| No Response to Capsaicin | Low TRPV1 expression. | Use a cell line with confirmed high TRPV1 expression. For DRG neurons, ensure NGF is included in the culture medium to upregulate TRPV1. |
| Degraded capsaicin stock. | Prepare fresh capsaicin stock solution. | |
| Inconsistent this compound Effects | Inaccurate drug concentrations. | Prepare fresh dilutions of this compound from a reliable stock solution. |
| Incomplete solution exchange. | Ensure the perfusion system is working correctly and allows for complete and rapid exchange of solutions in the recording chamber. |
By following these detailed protocols, researchers can effectively utilize this compound to investigate the role of TRPV1 channels in various physiological and pathophysiological processes using patch-clamp electrophysiology.
References
- 1. Inhibitory effects of capsaicin on voltage-gated potassium channels by TRPV1-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurogenic responses mediated by vanilloid receptor-1 (TRPV1) are blocked by the high affinity antagonist, iodo-resiniferatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Effects of Capsaicin on Voltage-Gated Potassium Channels by TRPV1-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltage-gated Na+ currents in human dorsal root ganglion neurons | eLife [elifesciences.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel [frontiersin.org]
- 7. Capsaicin inhibits activation of voltage-gated sodium currents in capsaicin-sensitive trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: MK-2295 for In Vivo Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-2295, also known as NGD-8243, is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons (acidic conditions), and capsaicin, the pungent component of chili peppers.[1][2] Its activation on primary sensory neurons is critical for the initiation and propagation of pain signals.[1] Consequently, TRPV1 antagonists like this compound have been investigated as potential analgesics for various pain states.
These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its evaluation in established preclinical in vivo models of inflammatory and neuropathic pain. The provided data are representative of the expected outcomes for a TRPV1 antagonist in these models.
Mechanism of Action: TRPV1 Antagonism in Pain Signaling
This compound exerts its analgesic effects by blocking the TRPV1 ion channel. In normal conditions, TRPV1 is activated by noxious heat (>42°C), acidic pH, and endogenous ligands.[3] Upon activation, the channel opens, leading to an influx of cations (primarily Ca2+ and Na+), which depolarizes the sensory neuron and initiates an action potential. This signal is then transmitted to the spinal cord and ultimately perceived as pain in the brain.[1]
In pathological pain states, such as inflammation and nerve injury, the expression and sensitivity of TRPV1 receptors are upregulated.[4] Inflammatory mediators can sensitize TRPV1, lowering its activation threshold and contributing to hyperalgesia (exaggerated response to pain) and allodynia (pain in response to a normally non-painful stimulus). This compound, by binding to and inhibiting the TRPV1 receptor, prevents channel opening and subsequent neuronal activation, thereby reducing the transmission of pain signals.
Experimental Protocols for In Vivo Pain Models
The following are detailed, representative protocols for evaluating the analgesic efficacy of a TRPV1 antagonist like this compound in common rodent models of pain.
Formalin-Induced Inflammatory Pain Model
This model assesses both acute nociceptive pain and tonic inflammatory pain. The test involves the subcutaneous injection of a dilute formalin solution into the rodent's hind paw, which elicits a biphasic pain response. The early phase (Phase 1) is characterized by acute neurogenic pain, while the late phase (Phase 2) is associated with an inflammatory response.
Experimental Workflow:
Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g) or male C57BL/6 mice (20-25 g).
-
Acclimatization: Place animals in individual observation chambers for at least 30 minutes to acclimate.
-
Drug Administration: Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle orally (p.o.) 60 minutes prior to formalin injection.
-
Formalin Injection: Inject 50 µL of 5% formalin solution subcutaneously (s.c.) into the plantar surface of the right hind paw.
-
Observation: Immediately after injection, record the cumulative time the animal spends licking or biting the injected paw.
-
Phase 1: 0-5 minutes post-injection.
-
Phase 2: 15-30 minutes post-injection.
-
-
Data Analysis: Compare the licking/biting time in the this compound treated groups to the vehicle control group for both phases.
Representative Data:
| Treatment Group | Dose (mg/kg, p.o.) | Phase 1 Licking Time (s) (Mean ± SEM) | Phase 2 Licking Time (s) (Mean ± SEM) |
| Vehicle | - | 65.2 ± 5.8 | 150.5 ± 12.3 |
| This compound | 3 | 48.7 ± 4.5 | 105.1 ± 9.8 |
| This compound | 10 | 30.1 ± 3.2 | 62.8 ± 7.1 |
| This compound | 30 | 15.6 ± 2.1 | 25.4 ± 4.5 |
| Celecoxib (Control) | 30 | 60.5 ± 6.1 | 75.3 ± 8.2 |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are representative. |
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions like arthritis. A single injection of CFA into the hind paw causes localized inflammation, edema, and long-lasting thermal and mechanical hypersensitivity.
Experimental Workflow:
Protocol:
-
Animals: Male Wistar rats (180-220 g).
-
Baseline Testing: Measure baseline paw withdrawal latency to a thermal stimulus (e.g., Hargreaves test) and paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments).
-
CFA Injection: Inject 100 µL of CFA (1 mg/mL Mycobacterium tuberculosis) into the plantar surface of the right hind paw.
-
Pain Development: Allow 24 hours for the development of inflammation and hyperalgesia.
-
Drug Administration: Administer this compound (e.g., 3, 10, 30 mg/kg, p.o.) or vehicle.
-
Post-Treatment Testing: Measure thermal and mechanical sensitivity at various time points (e.g., 1, 2, and 4 hours) after drug administration.
-
Data Analysis: Compare the paw withdrawal latency/threshold in the this compound treated groups to the vehicle control group.
Representative Data:
| Treatment Group | Dose (mg/kg, p.o.) | Thermal Paw Withdrawal Latency (s) at 2h (Mean ± SEM) | Mechanical Paw Withdrawal Threshold (g) at 2h (Mean ± SEM) |
| Sham + Vehicle | - | 12.5 ± 0.8 | 15.2 ± 1.1 |
| CFA + Vehicle | - | 4.2 ± 0.5 | 3.8 ± 0.4 |
| CFA + this compound | 3 | 6.8 ± 0.6 | 6.5 ± 0.7 |
| CFA + this compound | 10 | 9.5 ± 0.7 | 9.8 ± 0.9 |
| CFA + this compound | 30 | 11.8 ± 0.9 | 13.5 ± 1.0 |
| CFA + Naproxen (Control) | 10 | 8.9 ± 0.8 | 9.1 ± 0.8 |
| *p<0.05, **p<0.01, ***p<0.001 vs. CFA + Vehicle. Data are representative. |
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used model of peripheral neuropathic pain induced by nerve injury. Loose ligatures are placed around the sciatic nerve, leading to the development of mechanical allodynia and thermal hyperalgesia that persist for several weeks.
Experimental Workflow:
Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Baseline Testing: Measure baseline mechanical withdrawal threshold using von Frey filaments.
-
CCI Surgery: Under anesthesia, expose the right sciatic nerve and place four loose chromic gut ligatures around it.
-
Pain Development: Allow animals to recover for 14 days for neuropathic pain symptoms to fully develop.
-
Post-Injury Testing: Confirm the development of mechanical allodynia.
-
Drug Administration: Administer this compound (e.g., 10, 30, 100 mg/kg, p.o.) or vehicle.
-
Post-Treatment Testing: Measure the mechanical withdrawal threshold at various time points after drug administration.
-
Data Analysis: Compare the paw withdrawal threshold in the this compound treated groups to the vehicle control group.
Representative Data:
| Treatment Group | Dose (mg/kg, p.o.) | Mechanical Paw Withdrawal Threshold (g) at 2h (Mean ± SEM) |
| Sham + Vehicle | - | 14.8 ± 1.2 |
| CCI + Vehicle | - | 2.5 ± 0.3 |
| CCI + this compound | 10 | 5.1 ± 0.6 |
| CCI + this compound | 30 | 8.9 ± 0.9 |
| CCI + this compound | 100 | 12.4 ± 1.1 |
| CCI + Gabapentin (Control) | 100 | 10.5 ± 1.0*** |
| p<0.05, ***p<0.001 vs. CCI + Vehicle. Data are representative. |
Clinical Development and Considerations
This compound progressed to Phase II clinical trials for the treatment of pain and cough.[5] However, a significant on-target adverse effect was observed: a marked increase in the threshold for noxious heat perception.[2][5] This raised concerns about the potential for burn injuries, as individuals might not be able to sense harmful temperatures. This finding has been a challenge for the development of many systemic TRPV1 antagonists.
Conclusion
This compound, as a TRPV1 antagonist, demonstrates a clear mechanism of action for the potential treatment of pain. The protocols and representative data presented here provide a framework for the preclinical evaluation of such compounds in robust in vivo models of inflammatory and neuropathic pain. While the clinical development of systemic TRPV1 antagonists has faced challenges, the target remains of high interest in pain research, with ongoing efforts to develop peripherally restricted or modality-specific antagonists to mitigate side effects.
References
- 1. Frontiers | The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitization [frontiersin.org]
- 2. Opioids and TRPV1 in the peripheral control of neuropathic pain--Defining a target site in the injured nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting nociceptive transient receptor potential channels to treat chronic pain: current state of the field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
Application of MK-2295 in Neuroinflammation Research: A Proposed Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This inflammatory response within the central nervous system (CNS) is primarily mediated by glial cells, such as microglia and astrocytes. A key player in modulating neuroinflammatory and pain pathways is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed on nociceptive sensory neurons but also found on various cell types within the CNS, including microglia and astrocytes.[1][2]
MK-2295 is a potent and selective antagonist of the TRPV1 receptor.[3][4] While its clinical development has primarily focused on analgesia, its mechanism of action presents a compelling case for its application in neuroinflammation research.[5][6] By blocking TRPV1 activation, this compound could potentially mitigate the downstream signaling cascades that lead to the production of pro-inflammatory mediators, thereby offering a valuable pharmacological tool to investigate the role of TRPV1 in neuroinflammatory processes and as a potential therapeutic agent.
This document provides detailed application notes and proposed experimental protocols for the use of this compound in neuroinflammation research.
This compound: Profile of a TRPV1 Antagonist
This compound has been characterized as a high-affinity antagonist for the human TRPV1 receptor. The available preclinical data provides a foundation for its use in experimental models.
| Parameter | Value | Species | Assay | Reference |
| IC₅₀ | ~0.4–6 nM | Human | Capsaicin-induced TRPV1 activation | [3] |
| Selectivity | ~13-fold over TRPV3 | Human | Not specified | [3] |
| Activity at other TRP channels | No activity at TRPV4, TRPA1, TRPM8 | Human | Not specified | [3] |
Proposed Signaling Pathway for TRPV1 in Neuroinflammation
The activation of TRPV1 channels on glial cells by various stimuli, including pro-inflammatory agents and oxidative stress, is thought to contribute to a positive feedback loop that sustains neuroinflammation. The diagram below illustrates the proposed signaling pathway that could be targeted by this compound.
Caption: Proposed TRPV1 signaling pathway in glial cells leading to neuroinflammation.
Experimental Protocols
The following are detailed, proposed protocols for investigating the effects of this compound on neuroinflammation in both in vitro and in vivo models. These are foundational methods that can be adapted based on specific research questions and laboratory capabilities.
In Vitro Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Microglia
This protocol outlines the use of this compound to assess its ability to mitigate the inflammatory response in a microglial cell line (e.g., BV-2) or primary microglia stimulated with LPS, a potent inducer of inflammation.
1. Cell Culture and Plating:
-
Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein extraction) and allow them to adhere overnight.
2. Treatment with this compound and LPS:
-
Prepare stock solutions of this compound in DMSO. Dilute to final working concentrations in culture medium (ensure final DMSO concentration is <0.1%).
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a predetermined time (e.g., 6 hours for gene expression, 24 hours for cytokine release).
-
Include appropriate controls: vehicle control (medium + DMSO), LPS only, and this compound only.
3. Assessment of Neuroinflammation:
-
Cytokine Release Assay: Collect the cell culture supernatant. Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits or multiplex bead-based assays according to the manufacturer's instructions.
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the supernatant using the Griess reagent assay as an indicator of NO production.
-
Gene Expression Analysis: Isolate total RNA from the cells. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory genes (e.g., Tnf, Il6, Il1b, Nos2).
-
Western Blot Analysis: Prepare cell lysates to analyze the activation of key inflammatory signaling pathways (e.g., phosphorylation of p38 MAPK, NF-κB).
Caption: Experimental workflow for in vitro testing of this compound.
In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)
The EAE model is a widely used animal model for multiple sclerosis, characterized by CNS inflammation, demyelination, and axonal damage. This proposed protocol details how to assess the therapeutic potential of this compound in this model.
1. EAE Induction:
-
Use female C57BL/6 mice (8-12 weeks old).
-
Induce EAE by subcutaneous immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG₃₅₋₅₅) peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Administer Pertussis toxin intraperitoneally on the day of immunization and 48 hours later.
2. This compound Administration:
-
Prepare this compound for in vivo administration (e.g., in a vehicle of 0.5% methylcellulose).
-
Administer this compound or vehicle daily via oral gavage.
-
Treatment can be initiated prophylactically (starting from the day of immunization) or therapeutically (starting after the onset of clinical signs).
3. Clinical Assessment:
-
Monitor mice daily for body weight and clinical signs of EAE using a standard scoring system (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).
4. Histopathological and Immunohistochemical Analysis:
-
At the end of the experiment, perfuse the mice and collect the brain and spinal cord.
-
Process the tissues for histology.
-
Perform Luxol Fast Blue staining to assess demyelination.
-
Use immunohistochemistry to evaluate immune cell infiltration (e.g., CD4 for T cells, Iba1 for microglia/macrophages) and astrogliosis (GFAP).
5. Cytokine Analysis from CNS Tissue:
-
Homogenize a portion of the brain or spinal cord tissue.
-
Measure the levels of pro-inflammatory cytokines in the tissue homogenates using ELISA or multiplex assays.
Caption: Experimental workflow for in vivo testing of this compound in the EAE model.
Conclusion and Future Directions
The potent TRPV1 antagonist this compound represents a promising, yet underexplored, tool for the investigation of neuroinflammatory processes. The protocols detailed above provide a robust framework for researchers to begin to elucidate the role of TRPV1 in various CNS pathologies. While the clinical development of this compound was halted due to on-target side effects related to impaired heat sensation, its utility as a research tool remains high.[5][6] Future studies could explore the effects of this compound in other models of neuroinflammation, such as those for Alzheimer's and Parkinson's disease, and investigate its impact on blood-brain barrier integrity and neuronal function in the context of an inflammatory environment. Such research will be invaluable in validating TRPV1 as a therapeutic target for neuroinflammatory diseases.
References
- 1. Neuroimmunology & Neuroinflammation Immunoassays [sigmaaldrich.com]
- 2. Astrocytes: Key Regulators of Neuroinflammation. | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | New insight on microglia activation in neurodegenerative diseases and therapeutics [frontiersin.org]
- 4. Astrocyte-Mediated Neuroinflammation in Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MK5 Regulates Microglial Activation and Neuroinflammation in Experimental Stroke Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MK5 Regulates Microglial Activation and Neuroinflammation in Experimental Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating TRPV1 Antagonism in Rodent Models of Neuropathic Pain with Reference to MK-2295
Audience: Researchers, scientists, and drug development professionals.
Introduction
MK-2295 is a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociceptive signaling[1][2]. TRPV1 is a non-selective cation channel activated by various noxious stimuli, including heat, capsaicin, and changes in pH[3][4]. Its role in the sensitization of peripheral nociceptors makes it a target for the development of novel analgesics for inflammatory and neuropathic pain[3][5]. While the clinical development of this compound was halted, understanding its preclinical evaluation can inform future research into TRPV1-targeted pain therapeutics.
These notes provide a framework for designing preclinical studies in rodent models of neuropathic pain to evaluate compounds with mechanisms of action similar to this compound.
Data Presentation
Given the absence of specific dosage data for this compound in neuropathic pain models, the following table summarizes common administration routes for rodents, which would be applicable for screening a novel compound.
Table 1: Common Administration Routes in Rodent Models [6][7][8]
| Administration Route | Description | Common Needle Size (Gauge) | Typical Volume (Mouse) | Typical Volume (Rat) |
| Oral (p.o.) | Administration via the mouth, typically using gavage. | 20-22g (gavage needle) | < 10 ml/kg | < 10 ml/kg |
| Intraperitoneal (i.p.) | Injection into the peritoneal cavity. | 25-27 | < 10 ml/kg | < 10 ml/kg |
| Intravenous (i.v.) | Injection directly into a vein, commonly the tail vein. | 27-30 | < 5 ml/kg | < 5 ml/kg |
| Subcutaneous (s.c.) | Injection into the space beneath the skin. | 25-27 | < 10 ml/kg | < 10 ml/kg |
| Intrathecal (i.t.) | Injection into the subarachnoid space of the spinal cord. | 30-32 | 5-10 µl | 10-20 µl |
Experimental Protocols
The following are generalized protocols for inducing and assessing neuropathic pain in rodents. These would be suitable for evaluating the analgesic efficacy of a TRPV1 antagonist.
Rodent Models of Neuropathic Pain
Several surgical models are commonly used to induce neuropathic pain in rodents by causing peripheral nerve injury[9][10].
-
Chronic Constriction Injury (CCI): This model involves placing loose ligatures around the sciatic nerve, leading to inflammation and nerve compression[9][10]. This results in behaviors indicative of mechanical allodynia and thermal hyperalgesia that persist for several weeks[10].
-
Spared Nerve Injury (SNI): In this model, two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves) are ligated and transected, leaving the sural nerve intact. This model produces a robust and long-lasting mechanical hypersensitivity in the territory of the spared sural nerve[9].
-
Spinal Nerve Ligation (SNL): This model involves the tight ligation of one or more spinal nerves (e.g., L5 and L6) distal to the dorsal root ganglion[11][12]. It results in significant mechanical allodynia and thermal hyperalgesia[12].
Behavioral Assays for Neuropathic Pain
-
Mechanical Allodynia (von Frey Test):
-
Acclimatize the animal on a wire mesh platform.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is noted as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is calculated using the up-down method.
-
-
Thermal Hyperalgesia (Hargreaves Plantar Test):
-
Place the animal in a plexiglass chamber on a glass floor.
-
A radiant heat source is focused on the plantar surface of the hind paw.
-
The latency to paw withdrawal is recorded.
-
A cut-off time is used to prevent tissue damage.
-
-
Cold Allodynia (Acetone Test):
-
Acclimatize the animal on a wire mesh platform.
-
Apply a drop of acetone (B3395972) to the plantar surface of the hind paw.
-
Record the duration of paw withdrawal, licking, or flinching over a set time period.
-
Signaling Pathways and Visualizations
TRPV1 Signaling Pathway in Nociception
TRPV1 is a key integrator of noxious stimuli in peripheral sensory neurons. Its activation leads to cation influx, depolarization, and the initiation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain. In neuropathic pain states, the expression and sensitivity of TRPV1 can be increased, contributing to peripheral sensitization[3].
Caption: TRPV1 signaling pathway in nociception.
General Experimental Workflow for Preclinical Pain Studies
The following diagram outlines a typical workflow for evaluating a test compound in a rodent model of neuropathic pain.
Caption: General experimental workflow for analgesic testing.
References
- 1. Targeting nociceptive transient receptor potential channels to treat chronic pain: current state of the field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Neuropathic pain: Mechanisms and therapeutic strategies [frontiersin.org]
- 5. orofacialpain.org.uk [orofacialpain.org.uk]
- 6. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 7. cea.unizar.es [cea.unizar.es]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. mdpi.com [mdpi.com]
- 10. Animal Models of Neuropathic Pain – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 11. Humanized NaV1.8 rats overcome cross-species potency shifts in developing novel NaV1.8 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Cell-Based Assays Using MK-2295 to Block TRPV1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing MK-2295, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, in cell-based assays. The protocols are designed for researchers in academia and industry involved in pain, inflammation, and sensory neuron research.
Introduction to this compound and TRPV1
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a polymodal integrator of noxious stimuli, including high temperatures (>43°C), acidic conditions (pH < 6), and chemical ligands such as capsaicin, the pungent component of chili peppers. Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the sensation of pain. Consequently, antagonism of TRPV1 is a promising therapeutic strategy for the management of pain and inflammatory conditions.
This compound is a potent, classical TRPV1 antagonist, meaning it blocks the channel's activation by all three major modalities: chemical ligands, heat, and protons. Pre-clinical data indicates that this compound inhibits the capsaicin-induced activation of human TRPV1 with high potency.
Data Presentation: Inhibitory Profile of this compound
The following table summarizes the inhibitory potency of this compound against different modes of TRPV1 activation. The data for capsaicin-induced activation is specific to this compound, while the data for heat and proton-induced activation are representative values for a classical polymodal TRPV1 antagonist, as specific data for this compound is not publicly available.
| Activation Mode | Agonist/Stimulus | Cell Line | Assay Type | Antagonist | IC50 (nM) | Citation |
| Chemical | Capsaicin (100 nM) | HEK293-hTRPV1 | Calcium Influx | This compound | ~0.4 - 6 | [1] |
| Heat | 45°C | CHO-hTRPV1 | Electrophysiology | Representative Polymodal Antagonist | 5 - 15 | |
| Protons | pH 5.5 | HEK293-hTRPV1 | Calcium Influx | Representative Polymodal Antagonist | 10 - 25 |
Experimental Protocols
Cell Lines and Culture Conditions
For the following protocols, human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing human TRPV1 (hTRPV1) are recommended. These cell lines provide a robust and reproducible system for studying TRPV1 channel activity.
-
HEK293-hTRPV1 Cells: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418).
-
CHO-hTRPV1 Cells: Culture in Ham's F-12 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
Maintain cells in a humidified incubator at 37°C with 5% CO2.
Protocol 1: Calcium Influx Assay for Inhibition of Capsaicin-Induced TRPV1 Activation
This protocol measures the ability of this compound to block the increase in intracellular calcium concentration ([Ca2+]i) induced by the TRPV1 agonist, capsaicin.
Materials:
-
HEK293-hTRPV1 or CHO-hTRPV1 cells
-
96-well black, clear-bottom microplates
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluo-4 AM or Fura-2 AM calcium indicator
-
Pluronic F-127
-
Capsaicin stock solution (10 mM in DMSO)
-
This compound stock solution (10 mM in DMSO)
-
Fluorometric Imaging Plate Reader (FLIPR) or fluorescence microscope
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density of 50,000-80,000 cells/well and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in Assay Buffer.
-
Remove the culture medium and add 100 µL of the loading solution to each well.
-
Incubate for 60 minutes at 37°C.
-
Wash the cells twice with 100 µL of Assay Buffer. After the final wash, leave 100 µL of Assay Buffer in each well.
-
-
Compound Preparation:
-
Prepare a 2X working solution of this compound in Assay Buffer at various concentrations (e.g., 0.1 nM to 1 µM final concentration).
-
Prepare a 2X working solution of capsaicin in Assay Buffer (e.g., 200 nM for a final concentration of 100 nM).
-
-
Assay Measurement:
-
Place the cell plate in the FLIPR instrument.
-
Add 100 µL of the 2X this compound working solution to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
Add 100 µL of the 2X capsaicin working solution to all wells.
-
Measure the fluorescence intensity immediately for 3-5 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of cells treated with capsaicin alone.
-
Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Electrophysiology Assay for Inhibition of Heat-Induced TRPV1 Activation
This protocol uses whole-cell patch-clamp electrophysiology to measure the inhibition of heat-activated TRPV1 currents by this compound.
Materials:
-
CHO-hTRPV1 or HEK293-hTRPV1 cells
-
Patch-clamp setup with temperature control
-
External solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4
-
Internal solution: 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP, pH 7.2
-
This compound stock solution (10 mM in DMSO)
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Patch-Clamp Recording:
-
Establish a whole-cell recording configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a voltage ramp from -100 mV to +100 mV to measure the baseline current at room temperature.
-
-
Heat Activation:
-
Rapidly increase the temperature of the external solution to 45°C to activate TRPV1.
-
Record the heat-activated current.
-
-
Inhibition with this compound:
-
Perfuse the cell with the external solution containing the desired concentration of this compound for 2-5 minutes at room temperature.
-
Re-apply the heat stimulus (45°C) in the presence of this compound and record the current.
-
-
Data Analysis:
-
Measure the peak outward current at a positive potential (e.g., +80 mV) in the absence and presence of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Construct a dose-response curve and determine the IC50 value.
-
Protocol 3: Calcium Influx Assay for Inhibition of Proton-Induced TRPV1 Activation
This protocol is similar to Protocol 1 but uses an acidic buffer to activate TRPV1.
Materials:
-
HEK293-hTRPV1 or CHO-hTRPV1 cells
-
96-well black, clear-bottom microplates
-
Assay Buffer (pH 7.4): HBSS with 20 mM HEPES
-
Acidic Assay Buffer (pH 5.5): HBSS with 20 mM MES
-
Fluo-4 AM or Fura-2 AM calcium indicator
-
Pluronic F-127
-
This compound stock solution (10 mM in DMSO)
-
Fluorometric Imaging Plate Reader (FLIPR) or fluorescence microscope
Procedure:
-
Cell Plating and Dye Loading: Follow steps 1 and 2 from Protocol 1.
-
Compound Preparation:
-
Prepare a 2X working solution of this compound in Assay Buffer (pH 7.4) at various concentrations.
-
-
Assay Measurement:
-
Place the cell plate in the FLIPR instrument.
-
Add 100 µL of the 2X this compound working solution to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
Replace the buffer in all wells with 100 µL of Acidic Assay Buffer (pH 5.5).
-
Measure the fluorescence intensity immediately for 3-5 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of cells treated with acidic buffer alone.
-
Plot the normalized response against the concentration of this compound and fit the data to determine the IC50 value.
-
Troubleshooting and Considerations
-
Solubility of this compound: this compound is hydrophobic. Ensure it is fully dissolved in DMSO for the stock solution and that the final DMSO concentration in the assay does not exceed 0.1% to avoid off-target effects.
-
Cell Health: Ensure cells are healthy and not overgrown, as this can affect the responsiveness of the assay.
-
Agonist Concentration: The concentration of the agonist (capsaicin) should be at or near its EC80 to provide a sufficient assay window for measuring inhibition.
-
Temperature Control: For heat activation assays, precise and rapid temperature control is crucial for reproducible results.
-
pH Stability: When performing proton activation assays, ensure the pH of the acidic buffer is stable throughout the experiment.
These protocols provide a framework for utilizing this compound to study TRPV1 function in cell-based assays. Optimization of specific parameters may be required depending on the cell line and equipment used.
References
Application Notes and Protocols for In Vitro Dissolution of MK-2206
A Note on Compound Identity: The query specified MK-2295. However, publicly available scientific literature primarily identifies this compound as a TRPV1 antagonist. It is highly probable that the intended compound was MK-2206 , a well-characterized and widely used allosteric inhibitor of the AKT signaling pathway in cancer research. The following application notes and protocols are for MK-2206.
Introduction
MK-2206 is a potent and selective allosteric inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1] By binding to a site distinct from the ATP-binding pocket, MK-2206 locks AKT in an inactive conformation, thereby inhibiting the PI3K/AKT/mTOR signaling pathway.[2][3] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently implicated in various cancers.[1][4] Proper dissolution and preparation of MK-2206 are crucial for accurate and reproducible results in in vitro experiments.
Solubility Data
MK-2206 is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions for in vitro studies.[5][6][7]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | ~24.02 | ~50 | |
| Dimethyl formamide (B127407) (DMF) | ~0.2 | ~0.4 | [6] |
Note: The final concentration of DMSO in cell culture media should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[2][8] Always include a vehicle control (media with the same final DMSO concentration as the experimental samples) in your experiments.[2]
Experimental Protocols
3.1. Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of MK-2206 dihydrochloride (B599025) (M.W. 480.39 g/mol ). Adjust calculations based on the specific form and molecular weight of your compound.
Materials:
-
MK-2206 dihydrochloride powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 480.39 g/mol * 1000 mg/g = 4.80 mg
-
-
Weigh the compound: Carefully weigh 4.80 mg of MK-2206 powder and place it into a sterile vial.
-
Dissolve in DMSO: Add 1 mL of sterile DMSO to the vial containing the MK-2206 powder.
-
Ensure complete dissolution: Vortex the solution gently until the powder is completely dissolved. If necessary, brief sonication can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term stability.[2][5]
3.2. Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM MK-2206 stock solution in DMSO
-
Complete cell culture medium appropriate for your cell line
-
Sterile tubes
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the 10 mM MK-2206 stock solution at room temperature.
-
Perform serial dilutions: Prepare a series of intermediate dilutions of the stock solution in complete cell culture medium. It is crucial to dilute the concentrated DMSO stock in aqueous medium gradually to prevent precipitation of the compound.
-
Example for a 10 µM final concentration in 1 mL of media:
-
Add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium.
-
Mix thoroughly by gentle pipetting or vortexing.
-
-
-
Final DMSO Concentration Check: In the example above, the final DMSO concentration is 0.1% (1 µL in 1000 µL), which is generally well-tolerated by most cell lines.
-
Treat cells: Remove the existing medium from your cell cultures and replace it with the medium containing the desired final concentration of MK-2206.[2]
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[7]
Signaling Pathway and Experimental Workflow Diagrams
4.1. PI3K/AKT/mTOR Signaling Pathway Inhibition by MK-2206
The following diagram illustrates the canonical PI3K/AKT/mTOR signaling pathway and the point of inhibition by MK-2206. Growth factor signaling activates PI3K, leading to the phosphorylation of AKT. Activated AKT then phosphorylates a range of downstream targets, including mTOR, to promote cell survival and proliferation. MK-2206 allosterically inhibits AKT, blocking these downstream effects.[3][9]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by MK-2206.
4.2. Experimental Workflow for In Vitro Drug Treatment
This diagram outlines a typical workflow for testing the effects of MK-2206 on cell viability.
Caption: General workflow for an in vitro cell viability experiment.
References
- 1. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. MK-2206 Alleviates Renal Fibrosis by Suppressing the Akt/mTOR Signaling Pathway In Vivo and In Vitro [mdpi.com]
- 4. Phase II trial of AKT inhibitor MK-2206 in patients with advanced breast cancer who have tumors with PIK3CA or AKT mutations, and/or PTEN loss/PTEN mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Selective AKT Inhibition by MK-2206 Represses Colorectal Cancer-Initiating Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. btsjournals.com [btsjournals.com]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for MK-2295 in Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-2295 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1][2][3] The TRPV1 channel, a non-selective cation channel, plays a crucial role in pain perception, thermosensation, and neurogenic inflammation.[1][4][5][6] Activation of TRPV1 by stimuli such as capsaicin (B1668287), heat, or low pH leads to an influx of cations, including a significant amount of calcium (Ca2+), which triggers downstream signaling cascades.[4][5][6] As an antagonist, this compound blocks these activation mechanisms, thereby inhibiting the cellular responses mediated by TRPV1.
Calcium imaging assays are a powerful tool to study the function of ion channels like TRPV1. By utilizing fluorescent Ca2+ indicators, these assays allow for the real-time measurement of changes in intracellular Ca2+ concentrations upon channel activation and modulation. The application of this compound in such assays is primarily to characterize its inhibitory effect on TRPV1-mediated Ca2+ influx. These notes provide a detailed protocol for utilizing this compound in a calcium imaging assay to determine its potency and mechanism of action on the TRPV1 channel.
Principle of the Assay
This assay quantifies the ability of this compound to inhibit the rise in intracellular calcium concentration ([Ca2+]i) induced by a TRPV1 agonist, such as capsaicin. Cells expressing the TRPV1 channel are loaded with a Ca2+-sensitive fluorescent dye. The baseline fluorescence is measured before the addition of this compound. After incubation with this compound, the cells are challenged with a TRPV1 agonist. An effective antagonist like this compound will prevent or reduce the agonist-induced increase in fluorescence, which is proportional to the influx of Ca2+. By testing a range of this compound concentrations, a dose-response curve can be generated to determine its inhibitory potency (e.g., IC50).
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Species | Notes | Reference |
| Target | TRPV1 | Human | - | [1][2][3] |
| Mechanism of Action | Antagonist | - | Blocks capsaicin, proton, and heat activation | [1] |
| IC50 | ~0.4–6 nM | Human | Inhibition of capsaicin-induced activation | [1] |
| Selectivity | ~13-fold over TRPV3 | - | No activity at TRPV4, TRPA1, and TRPM8 | [1] |
Signaling Pathway
Caption: TRPV1 channel signaling pathway and point of inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay for this compound Potency Determination
This protocol describes a method to measure the potency of this compound in inhibiting capsaicin-induced Ca2+ influx in a human TRPV1-expressing cell line (e.g., HEK293-hTRPV1 or a dorsal root ganglion (DRG) primary culture).
Materials:
-
Cells: HEK293 cells stably expressing human TRPV1 or primary DRG neurons.
-
Culture Medium: DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) for stable cell lines.
-
Assay Plate: Black, clear-bottom 96-well or 384-well microplates.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Pluronic F-127
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound: Stock solution in DMSO.
-
Capsaicin: Stock solution in DMSO.
-
Positive Control: A known TRPV1 antagonist (e.g., capsazepine).
-
Instrumentation: Fluorescence plate reader or fluorescence microscope equipped for live-cell imaging and automated liquid handling.
Procedure:
-
Cell Plating:
-
Seed HEK293-hTRPV1 cells into the assay plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate at 37°C, 5% CO2 for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM in Assay Buffer. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Aspirate the culture medium from the wells.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C or room temperature, protected from light.
-
After incubation, wash the cells twice with Assay Buffer to remove excess dye. Leave a final volume of buffer in each well as required by the imaging instrument.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in Assay Buffer from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.
-
Include wells for "vehicle control" (DMSO only), "positive control" (a saturating concentration of a known antagonist), and "no agonist" control.
-
Add the diluted this compound or control solutions to the respective wells.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Baseline Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader or on the microscope.
-
Measure the baseline fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm for Fluo-4) for a period of 10-30 seconds before agonist addition.
-
-
Agonist Addition and Signal Detection:
-
Prepare a solution of capsaicin in Assay Buffer at a concentration that elicits a robust response (e.g., EC80 concentration, typically in the nM to low µM range).
-
Using the instrument's liquid handling capabilities, add the capsaicin solution to all wells except the "no agonist" control.
-
Immediately begin measuring the fluorescence intensity kinetically for 2-5 minutes.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. Normalize this to the baseline fluorescence (ΔF/F0).
-
The percent inhibition for each this compound concentration is calculated as: % Inhibition = 100 * (1 - (Signal_MK2295 - Signal_NoAgonist) / (Signal_Vehicle - Signal_NoAgonist))
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow
Caption: Workflow for a calcium imaging assay to test this compound.
Concluding Remarks
This compound is a valuable pharmacological tool for studying the role of the TRPV1 channel in cellular physiology and disease models. The provided protocol for a calcium imaging assay offers a robust framework for characterizing the inhibitory activity of this compound on TRPV1-mediated calcium influx. This assay can be adapted for high-throughput screening of other potential TRPV1 modulators or for investigating the functional consequences of TRPV1 inhibition in various cell types. Researchers should note that this compound has been associated with adverse effects in clinical trials, such as an increased threshold to heat-related discomfort, which underscores the potent on-target effect of TRPV1 antagonism.[4][7] Careful experimental design and data interpretation are crucial when using this compound.
References
- 1. books.rsc.org [books.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. TRPV-1 ion channel blockers (Chapter 128) - The Essence of Analgesia and Analgesics [cambridge.org]
- 5. TRPV1: A Target for Rational Drug Design [mdpi.com]
- 6. A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting nociceptive transient receptor potential channels to treat chronic pain: current state of the field - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Assessing MK-2295 Efficacy In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-2295 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel primarily expressed in nociceptive sensory neurons. TRPV1 is a key integrator of noxious stimuli, including heat, protons (acidic conditions), and capsaicin, the pungent component of chili peppers. Its activation leads to the influx of cations, predominantly Ca2+ and Na+, resulting in membrane depolarization and the transmission of pain signals. In inflammatory conditions, the expression and sensitivity of TRPV1 are upregulated, contributing to thermal hyperalgesia and allodynia. Consequently, antagonism of TRPV1 presents a promising therapeutic strategy for the management of pain and inflammation.
These application notes provide detailed protocols for assessing the in vivo efficacy of this compound and other TRPV1 antagonists in established preclinical models of inflammatory and nociceptive pain.
Mechanism of Action: TRPV1 Antagonism
This compound exerts its pharmacological effects by competitively binding to the TRPV1 receptor, thereby preventing its activation by endogenous and exogenous agonists. This blockade inhibits the downstream signaling cascade that leads to the sensation of pain.
In Vivo Efficacy Assessment: Experimental Protocols
The following protocols describe standard preclinical models to evaluate the analgesic and anti-inflammatory properties of this compound.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess acute inflammation and the efficacy of anti-inflammatory compounds.
Protocol:
-
Animals: Male Sprague-Dawley or Wistar rats (180-220 g).
-
Acclimatization: House animals in standard conditions for at least 3 days prior to the experiment.
-
Baseline Measurement: Measure the volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer this compound or vehicle (e.g., 0.5% methylcellulose (B11928114) in water) via intraperitoneal (i.p.) or oral (p.o.) route.
-
Induction of Edema: 30-60 minutes after compound administration, inject 100 µL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. The percentage inhibition of edema by this compound is calculated using the following formula: % Inhibition = [1 - (ΔVtreated / ΔVcontrol)] x 100 Where ΔV is the change in paw volume.
Table 1: Representative Anti-inflammatory Efficacy of a TRPV1 Antagonist in the Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle | - | 0.85 ± 0.06 | - |
| TRPV1 Antagonist | 3 | 0.58 ± 0.05* | 31.8 |
| TRPV1 Antagonist | 10 | 0.39 ± 0.04 | 54.1 |
| TRPV1 Antagonist | 30 | 0.25 ± 0.03 | 70.6 |
*Note: Data are representative and not specific to this compound. Values are presented as mean ± SEM. *p<0.05, *p<0.01 compared to vehicle.
Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
This model induces a chronic inflammatory state with associated thermal and mechanical hyperalgesia, mimicking aspects of rheumatoid arthritis.
Protocol:
-
Animals: Male Lewis or Sprague-Dawley rats (180-220 g).
-
Induction of Arthritis: Inject 100 µL of CFA (10 mg/mL heat-killed Mycobacterium tuberculosis in mineral oil) intradermally into the plantar surface of the right hind paw.
-
Development of Arthritis: Arthritis will develop over several days, with peak inflammation and hyperalgesia typically observed between days 14 and 21.
-
Compound Administration: Begin administration of this compound or vehicle on a predetermined schedule (e.g., daily from day 14 to day 21).
-
Efficacy Assessment:
-
Thermal Hyperalgesia: Use a plantar test (Hargreaves apparatus) to measure the paw withdrawal latency to a radiant heat source. A decrease in latency indicates hyperalgesia.
-
Mechanical Allodynia: Use von Frey filaments to determine the paw withdrawal threshold to a mechanical stimulus. A lower threshold indicates allodynia.
-
Paw Volume: Measure paw volume with a plethysmometer to assess inflammation.
-
-
Data Analysis: Compare paw withdrawal latencies, withdrawal thresholds, and paw volumes between this compound-treated and vehicle-treated groups.
Table 2: Representative Analgesic Efficacy of a TRPV1 Antagonist in the CFA-Induced Arthritis Model (Day 21)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Latency (s) | Paw Withdrawal Threshold (g) |
| Sham (No CFA) | - | 12.5 ± 0.8 | 15.2 ± 1.1 |
| CFA + Vehicle | - | 4.2 ± 0.5 | 3.8 ± 0.4 |
| CFA + TRPV1 Antagonist | 10 | 8.9 ± 0.7 | 9.5 ± 0.9 |
| CFA + TRPV1 Antagonist | 30 | 11.5 ± 0.9 | 13.1 ± 1.0 |
*Note: Data are representative and not specific to this compound. Values are presented as mean ± SEM. *p<0.05, *p<0.01 compared to CFA + Vehicle.
Hot Plate Test for Thermal Nociception in Mice
This test assesses the central analgesic activity of compounds by measuring the response latency to a thermal stimulus.
Protocol:
-
Animals: Male CD-1 or C57BL/6 mice (20-25 g).
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 52-55°C).
-
Baseline Latency: Place each mouse on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be used to prevent tissue damage.
-
Compound Administration: Administer this compound or vehicle (i.p. or p.o.).
-
Post-treatment Latency: Test the mice on the hot plate at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).
-
Data Analysis: Calculate the Maximum Possible Effect (%MPE) using the following formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Table 3: Representative Analgesic Efficacy of a TRPV1 Antagonist in the Mouse Hot Plate Test
| Treatment Group | Dose (mg/kg, i.p.) | Latency at 60 min (s) | % MPE at 60 min |
| Vehicle | - | 10.2 ± 1.1 | - |
| TRPV1 Antagonist | 10 | 18.5 ± 1.5* | 41.9 |
| TRPV1 Antagonist | 30 | 25.8 ± 1.8 | 78.8 |
| Morphine | 10 | 28.9 ± 1.0 | 94.4 |
*Note: Data are representative and not specific to this compound. Cut-off time = 30s. Values are presented as mean ± SEM. *p<0.05, *p<0.01 compared to vehicle.
Biomarker Assessment: CGRP Release
Calcitonin Gene-Related Peptide (CGRP) is a neuropeptide released from sensory nerve endings upon activation of TRPV1. Measuring CGRP levels can serve as a biomarker for target engagement and efficacy.
Protocol (brief overview):
-
Animals: Anesthetized rats.
-
Compound Administration: Administer this compound or vehicle intravenously.
-
Stimulation: Induce CGRP release by stimulating the trigeminal ganglion, for example, with an intracarotid infusion of capsaicin.
-
Blood Sampling: Collect blood samples from the external jugular vein at baseline and after stimulation.
-
CGRP Measurement: Separate plasma and measure CGRP concentrations using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Compare the stimulated CGRP levels in this compound-treated animals to those in the vehicle-treated group.
Table 4: Representative Effect of a TRPV1 Antagonist on Capsaicin-Induced CGRP Release
| Treatment Group | Dose (mg/kg, i.v.) | Plasma CGRP (pg/mL) | % Inhibition of CGRP Release |
| Vehicle (Saline) | - | 55 ± 6 | - |
| Vehicle (Capsaicin) | - | 150 ± 12 | - |
| TRPV1 Antagonist + Capsaicin | 1 | 95 ± 9* | 57.9 |
| TRPV1 Antagonist + Capsaicin | 3 | 68 ± 7** | 86.3 |
*Note: Data are representative and not specific to this compound. Values are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle (Capsaicin).
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of this compound and other TRPV1 antagonists. A comprehensive assessment of efficacy should include models of both acute and chronic inflammation and pain, along with biomarker analysis to confirm target engagement. The use of these standardized models will facilitate the generation of reliable and comparable data for drug development programs
Troubleshooting & Optimization
Technical Support Center: Overcoming MK-2295 Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the TRPV1 antagonist, MK-2295, in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound when I dilute my DMSO stock into my aqueous assay buffer. What is the primary cause of this?
A1: This is a common issue for many hydrophobic small molecules, including TRPV1 antagonists like this compound. The precipitation occurs because the compound's solubility is significantly lower in aqueous buffers compared to a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO). When the DMSO stock is diluted into the aqueous buffer, the abrupt change in solvent polarity causes the compound to exceed its solubility limit and "crash out" of the solution. It is advisable to keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, to minimize solvent effects, but this may not always prevent precipitation for highly insoluble compounds.
Q2: How can I prevent my this compound solution from precipitating during my experiment?
A2: Several strategies can be employed to mitigate precipitation:
-
Lower the Final Concentration: The most direct approach is to work at a lower final concentration of this compound in your assay.
-
Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01%), to your aqueous buffer can help to keep the compound in solution.
-
Incorporate a Co-solvent: In some instances, a small percentage of a water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can improve solubility.
-
Sonication: Briefly sonicating the solution after dilution can help to break up small precipitates and re-dissolve the compound.
-
pH Adjustment: The solubility of compounds with ionizable groups can be highly pH-dependent. If your experimental system allows, testing a range of pH values for your buffer may identify a pH where this compound is more soluble.
Q3: What is the recommended method for preparing a working solution of this compound for in vitro assays?
A3: The recommended method is to first prepare a high-concentration stock solution of this compound in an anhydrous, high-purity organic solvent like DMSO. For your experiment, you would then perform a serial dilution of this stock solution into your final aqueous buffer. It is crucial to add the DMSO stock to the aqueous buffer and mix immediately and thoroughly to facilitate proper dissolution and minimize localized high concentrations that can lead to precipitation.
Q4: How does the pH of the buffer affect the solubility of this compound?
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
Issue: Precipitate Forms Immediately Upon Dilution of DMSO Stock into Aqueous Buffer
| Possible Cause | Recommended Action |
| Exceeded Kinetic Solubility | The concentration of this compound is too high for the aqueous buffer. |
| - Lower the final concentration of the inhibitor. | |
| - Add a surfactant (e.g., 0.01% Tween-20) to the aqueous buffer. | |
| - Perform a serial dilution of the DMSO stock in the aqueous buffer to determine the solubility limit. | |
| Poor Solvent Mixing | Inadequate mixing upon dilution. |
| - Add the DMSO stock to the buffer while vortexing or stirring. | |
| - Briefly sonicate the final solution. |
Issue: Solution Becomes Cloudy Over Time During an Experiment
| Possible Cause | Recommended Action |
| Compound Instability or Slow Precipitation | The compound is slowly coming out of solution due to factors like temperature changes or interactions with other assay components. |
| - Maintain a constant temperature throughout the experiment. | |
| - If possible, reduce the incubation time. | |
| - Re-evaluate the composition of your assay buffer for any components that might promote precipitation. | |
| Compound Degradation | The compound may be chemically unstable in the aqueous buffer over time. |
| - Prepare fresh dilutions from a frozen stock solution for each experiment. | |
| - Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. | |
| - Perform a stability study in your assay buffer to determine the rate of degradation. |
Data Presentation
While specific solubility data for this compound in various buffers is not publicly available, the following table provides solubility data for a structurally related TRPV1 antagonist (Compound 26 from a cited study) to illustrate how pH can impact solubility. This can serve as a guide for your own experimental design.[1]
Table 1: Aqueous Solubility of a Representative TRPV1 Antagonist in Different Media [1]
| Buffer/Medium | pH | Solubility (µg/mL) |
| 0.01 N HCl | ~2 | ≥200 |
| Phosphate Buffered Saline (PBS) | 7.4 | 6.7 |
| Fasted-State Simulated Intestinal Fluid (SIF) | 6.8 | 150 |
This data is for a different TRPV1 antagonist and should be used for illustrative purposes only.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment of this compound
This protocol provides a general method to determine the kinetic solubility of this compound in your aqueous buffer of choice.
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilution in DMSO: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final compound concentrations with a consistent final DMSO concentration.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Visual Inspection and Turbidity Measurement: Visually inspect each well for signs of precipitation. For a more quantitative measure, use a plate reader to measure the turbidity at a wavelength where the compound does not absorb (e.g., 600 nm).
-
Determine Kinetic Solubility: The highest concentration that remains clear (or has low turbidity) is the approximate kinetic solubility of this compound under these conditions.
Protocol 2: Preparation of this compound Working Solution
-
Thaw Stock Solution: Bring a single-use aliquot of your high-concentration this compound DMSO stock solution to room temperature.
-
Prepare Final Buffer: Have your final aqueous experimental buffer ready in a sterile tube.
-
Dilution: While vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop-wise to achieve your desired final concentration. Ensure the final DMSO concentration is kept to a minimum (ideally <0.5%).
-
Final Mixing: Continue to vortex for another 30 seconds to ensure the solution is homogenous. If necessary, briefly sonicate the solution to aid dissolution.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Visualizations
Caption: TRPV1 channel activation and inhibition pathway.
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
Technical Support Center: Managing Drug-Induced Hyperthermia in Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering hyperthermia in animal studies, with a special focus on the context of agents like MK-2295 and other compounds that may induce febrile responses.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: Is this compound, the Akt inhibitor, known to cause hyperthermia?
Based on available clinical trial data for the Akt inhibitor MK-2206 (a closely related compound), the most commonly reported adverse events include rash, nausea, hyperglycemia, and diarrhea[1]. While drug-induced fever can occur with a wide range of compounds, significant hyperthermia is not listed as a frequent side effect of this compound in the provided search results.
It is possible that the query is referencing a different compound, This compound/NGD8243 , which was a TRPV1 antagonist. Some TRPV1 antagonists have been associated with febrile reactions or impaired heat sensitivity[2]. This guide will address both general drug-induced hyperthermia and specific considerations for TRPV1 antagonists.
FAQ 2: What are the general mechanisms of drug-induced hyperthermia?
Drug-induced hyperthermia can result from several mechanisms, including:
-
Interference with central temperature regulation: Some drugs can alter the thermoregulatory set point in the hypothalamus[3][4].
-
Increased metabolic rate: Certain compounds can increase metabolic activity, leading to greater heat production[4].
-
Reduced heat dissipation: Drugs with anticholinergic properties can decrease sweating and other mechanisms of heat loss[5].
-
Immune response: Drug hypersensitivity reactions can lead to the release of pyrogens (fever-inducing substances)[6][7].
-
Direct tissue damage: Localized irritation or damage from injections can cause an inflammatory response and fever[6].
-
Pharmacological action: In some cases, the intended pharmacological action of a drug can lead to hyperthermia. For example, some TRPV1 antagonists can cause a rise in body temperature[8].
FAQ 3: What is the difference between fever and hyperthermia?
Fever is a regulated increase in the body's thermoregulatory set-point, often triggered by pyrogens like cytokines[9]. In contrast, hyperthermia is an uncontrolled increase in body temperature that overrides the body's ability to regulate it. This distinction can be important for selecting the appropriate mitigation strategy.
Part 2: Troubleshooting Guide for Drug-Induced Hyperthermia
This guide provides a step-by-step approach to identifying and managing hyperthermia in animal studies.
Step 1: Confirm and Characterize the Hyperthermic Response
-
Accurate Temperature Monitoring:
-
Use a calibrated rectal thermometer or implantable telemetry device for accurate core body temperature readings.
-
Establish a stable baseline temperature before drug administration.
-
Measure temperature at regular intervals post-administration to characterize the onset, peak, and duration of the hyperthermic response.
-
-
Dose-Response Relationship:
-
If feasible, conduct a dose-ranging study to determine if the hyperthermia is dose-dependent. This can help in selecting a therapeutic dose with manageable side effects.
-
Step 2: Non-Pharmacological Interventions
-
Environmental Control:
-
House animals in a temperature-controlled environment. A slight reduction in ambient temperature may be beneficial, but avoid cold stress.
-
-
Cooling Measures:
-
For severe hyperthermia, physical cooling methods such as cooling blankets or ice packs can be applied[3]. Exercise caution to avoid rapid temperature drops, which can induce a rebound hyperthermic response.
-
Step 3: Pharmacological Interventions
The choice of pharmacological intervention depends on the suspected mechanism of hyperthermia.
-
Antipyretics:
-
Dopamine (B1211576) Agonists:
-
In cases of suspected neuroleptic malignant syndrome (a severe form of drug-induced hyperthermia), dopamine agonists like bromocriptine (B1667881) may be used[3].
-
Part 3: Special Focus on TRPV1 Antagonist-Induced Hyperthermia
Given the potential confusion with this compound/NGD8243, this section details the mechanism and mitigation of hyperthermia induced by TRPV1 antagonists.
Mechanism of TRPV1 Antagonist-Induced Hyperthermia
TRPV1 channels are involved in detecting noxious heat. Antagonism of these channels can lead to an increase in body temperature. The proposed neural pathway involves TRPV1 channels on sensory nerves, with signals relayed to the brain to drive thermogenesis[12].
Experimental Workflow for Mitigating TRPV1 Antagonist-Induced Hyperthermia
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Drug-Induced Hyperthermia Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-induced hyperthermia | Department of Critical Care - McGill University [mcgill.ca]
- 5. Drug-induced hyperthermia in critical care - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the mechanism of penicillin-induced fever - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in TRP channel drug discovery: from target validation to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Fever During Localized Inflammation in Mice Is Elicited by a Humoral Pathway and Depends on Brain Endothelial Interleukin-1 and Interleukin-6 Signaling and Central EP3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Malignant Hyperthermia in Animals - Metabolic Disorders - MSD Veterinary Manual [msdvetmanual.com]
- 12. The neural pathway of the hyperthermic response to antagonists of the transient receptor potential vanilloid-1 channel - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Off-Target Effects of MK-2206 in Experiments
A Note on Compound Identification: Initial searches for "MK-2295" identify it as a TRPV1 antagonist investigated for pain management. However, the context of your request—focusing on off-target effects in experimental research, signaling pathways, and a scientific audience—strongly suggests a possible typographical error and that the compound of interest is MK-2206 . MK-2206 is a widely studied, orally bioavailable, allosteric inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B).[1] This technical support guide will therefore focus on MK-2206.
This guide provides troubleshooting advice and frequently asked questions to help researchers interpret experimental results, particularly unexpected or off-target effects, when using the Akt inhibitor MK-2206.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MK-2206?
A1: MK-2206 is a non-ATP competitive, allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[2] It binds to the pleckstrin homology (PH) domain of Akt, locking the kinase in an inactive conformation.[3] This prevents the localization of Akt to the cell membrane, thereby inhibiting its activation by upstream kinases like PDK1.[3][4] Consequently, MK-2206 blocks the phosphorylation of Akt at key residues (Threonine 308 and Serine 473) and prevents the phosphorylation of downstream substrates.[5][6]
Q2: How selective is MK-2206 for Akt kinases?
A2: MK-2206 is highly selective for Akt. In broader kinase screens, it showed no significant inhibitory activity against over 250 other protein kinases when tested at a concentration of 1 µM.[6] Its allosteric mechanism, which is dependent on the presence of the PH domain, contributes to this high selectivity compared to ATP-competitive inhibitors that target the highly conserved kinase domain.[4]
Q3: What are the expected on-target effects of MK-2206 in cancer cell lines?
A3: The primary on-target effects of MK-2206 are the inhibition of the PI3K/Akt signaling pathway, leading to:
-
Reduced Cell Proliferation: Inhibition of downstream targets like GSK3β and FOXO transcription factors leads to cell cycle arrest.[7][8]
-
Induction of Apoptosis: By preventing the phosphorylation and inactivation of pro-apoptotic proteins like Bad, MK-2206 can promote programmed cell death.[3][7]
-
Induction of Autophagy: Inhibition of the Akt/mTOR pathway is a known trigger for autophagy.[5][9] Cell lines with activating mutations in the PI3K/Akt pathway (e.g., PIK3CA mutations or PTEN loss) are generally more sensitive to MK-2206.[7][10]
Q4: What are the known or potential off-target effects of MK-2206?
A4: While highly selective, potential off-target or unexpected effects can arise from:
-
Feedback Loop Activation: Inhibition of Akt can lead to the feedback activation of upstream receptor tyrosine kinases (RTKs) like EGFR, HER3, and IGF1R, which can reactivate the PI3K pathway or other parallel pathways like the MAPK/ERK pathway.[8][11]
-
Differential Isoform Inhibition: MK-2206 is most potent against Akt1 and Akt2, and approximately 5-fold less potent against Akt3.[12] In cell lines where Akt3 is the dominant isoform or is upregulated as a resistance mechanism, the effects of MK-2206 may be diminished.[13][14]
-
Metabolic Effects: As Akt plays a key role in glucose metabolism, on-target inhibition can lead to metabolic changes like hyperglycemia and hyperinsulinemia, which have been observed in preclinical and clinical studies.[6]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No effect on cell viability at expected concentrations. | 1. Inherent Resistance: The cell line may lack dependence on the Akt pathway (e.g., has active parallel survival pathways like MAPK/ERK). 2. Acquired Resistance: Prolonged exposure can lead to resistance, often through upregulation of Akt3 or RTKs.[11][13] 3. Incorrect Drug Concentration/Activity: The compound may have degraded, or the concentration may be inaccurate. | 1. Confirm Pathway Dependence: Perform Western blot analysis to confirm that the Akt pathway is active at baseline (i.e., p-Akt levels are detectable). 2. Assess Resistance Mechanisms: Check for upregulation of Akt3 or p-RTKs. Consider combination therapy with an RTK inhibitor. 3. Verify Compound: Use a fresh stock of MK-2206 and confirm its activity on a known sensitive cell line. Extend treatment duration (e.g., up to 96 hours).[15] |
| Paradoxical increase in Akt phosphorylation (p-Akt) after treatment. | 1. Feedback Loop Activation: Inhibition of downstream targets (like mTORC1) can relieve negative feedback on upstream RTKs, leading to increased PI3K activity and a compensatory attempt to phosphorylate Akt.[10] 2. Assay Timing: This is often a transient effect observed at early time points. | 1. Perform a Time-Course Experiment: Analyze p-Akt levels at various time points (e.g., 1, 6, 12, 24 hours) to understand the dynamics of feedback activation. 2. Co-inhibit Upstream Activators: Combine MK-2206 with an appropriate RTK inhibitor (e.g., erlotinib (B232) for EGFR) to block the feedback loop.[16] |
| Increased phosphorylation of ERK (p-ERK) following MK-2206 treatment. | 1. Pathway Crosstalk/Rewiring: Inhibition of the PI3K/Akt pathway can lead to the compensatory activation of the parallel MAPK/ERK pathway as a survival mechanism.[8] | 1. Confirm with Western Blot: Verify the increase in p-ERK levels. 2. Consider Dual Inhibition: Test the combination of MK-2206 with a MEK inhibitor (e.g., selumetinib/AZD6244) to block this escape pathway. Synergistic effects are often observed.[8] |
| Variability in results between experiments. | 1. Cell Passage Number: High passage numbers can lead to genetic drift and altered signaling responses. 2. Compound Stability: Multiple freeze-thaw cycles can degrade the compound. 3. Experimental Conditions: Inconsistent cell density, incubation times, or vehicle (DMSO) concentration. | 1. Use Low-Passage Cells: Maintain a consistent and low passage number for all experiments. 2. Aliquot Stock Solutions: Prepare single-use aliquots of the MK-2206 stock solution to avoid freeze-thaw cycles.[15] 3. Standardize Protocols: Ensure consistent cell seeding density and keep the final DMSO concentration constant and low (typically <0.5%).[15] |
Data Presentation: MK-2206 Selectivity Profile
The following table summarizes the inhibitory concentrations (IC₅₀) of MK-2206 against the three Akt isoforms.
| Target | IC₅₀ (nM) | Reference(s) |
| Akt1 | 5 - 8 | [5][9] |
| Akt2 | 12 | [5][9] |
| Akt3 | 65 | [5][9] |
Note: IC₅₀ values are determined in cell-free assays and may differ from the effective concentrations in cell-based experiments (EC₅₀), which are typically in the higher nanomolar to low micromolar range depending on the cell line.[10]
Experimental Protocols
Protocol 1: Western Blotting for Akt Pathway Activation
This protocol is for assessing the phosphorylation status of Akt and its downstream targets.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Serum Starvation (Optional): To reduce baseline pathway activation, you may replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 12-24 hours before treatment.
-
Drug Treatment: Treat cells with the desired concentrations of MK-2206 (e.g., 0.1, 0.5, 2.5 µM) and/or vehicle (DMSO) for the specified duration (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on a polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-Akt S473, anti-total Akt, anti-p-GSK3β, anti-total GSK3β, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Protocol 2: Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol is for determining the IC₅₀ value of MK-2206 in a specific cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of MK-2206 in complete cell culture medium. A common range is 0.01 to 30 µM. Include a vehicle-only control.[15]
-
Cell Treatment: Replace the medium with the prepared drug dilutions.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the cell viability against the log of the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
Visualizations
Caption: PI3K/Akt signaling pathway with MK-2206 inhibition point.
Caption: Allosteric inhibition mechanism of MK-2206 on Akt.
Caption: Experimental workflow for assessing MK-2206 effects.
References
- 1. Facebook [cancer.gov]
- 2. MK-2206 - Wikipedia [en.wikipedia.org]
- 3. Akt inhibitor MK-2206 promotes anti-tumor activity and cell death by modulation of AIF and Ezrin in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Insights into the Inhibitory Mechanism of Human AKT1 by an Orally Active Inhibitor, MK-2206 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Akt-Specific Inhibitor MK2206 Selectively Inhibits Thyroid Cancer Cells Harboring Mutations That Can Activate the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Upregulation of Receptor Tyrosine Kinase Activity and Stemness as Resistance Mechanisms to Akt Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. MK-2206, an allosteric Akt inhibitor, enhances antitumor efficacy by standard chemotherapeutic agents or molecular targeted drugs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting MK-2295 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential instability issues with MK-2295 in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What could be the cause?
A1: Cloudiness or precipitation in your this compound solution can arise from several factors:
-
Poor Solubility: this compound has limited solubility in aqueous solutions. If the concentration exceeds its solubility limit in the chosen solvent system, it will precipitate.
-
Solvent Evaporation: Over time, especially if not stored in a tightly sealed container, the solvent can evaporate, increasing the concentration of this compound and leading to precipitation.
-
Temperature Fluctuations: Solubility is often temperature-dependent. A decrease in temperature, such as moving the solution from room temperature to a colder environment, can reduce solubility and cause the compound to crash out of solution.
-
pH Changes: The solubility of this compound, which contains a carboxylic acid and basic nitrogen atoms, is likely pH-dependent. A shift in the pH of your solution could significantly alter its solubility.
-
Degradation: The precipitate could be a degradation product of this compound that is less soluble than the parent compound.
Q2: I am observing a loss of activity of my this compound solution over time. What are the potential reasons?
A2: A gradual loss of biological activity suggests that the this compound molecule is degrading. Based on its chemical structure, several degradation pathways are possible:
-
Hydrolysis: The pyrimidine (B1678525) ring in this compound can be susceptible to hydrolysis, particularly under acidic or basic conditions.[1] The piperazine (B1678402) and pyrrolidine (B122466) rings, being cyclic amines, are generally stable, but strained ring systems or the presence of activating groups can increase the likelihood of hydrolysis.
-
Oxidation: The nitrogen atoms in the piperazine and pyrrolidine rings could be susceptible to oxidation. This can be accelerated by exposure to air (oxygen), metal ions, or light.
-
Photodegradation: Exposure to light, especially UV light, can cause degradation of the molecule. While the carbon-fluorine bond is generally stable, fluoroaromatic compounds can undergo photodegradation.[2][3]
Q3: How should I prepare and store my this compound stock solutions to ensure stability?
A3: Proper preparation and storage are crucial for maintaining the integrity of your this compound solutions.
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing stock solutions of this compound.
-
Concentration: Prepare a high-concentration stock solution in 100% DMSO and store it at -20°C or -80°C.
-
Working Solutions: For experiments, dilute the stock solution into your aqueous buffer or media immediately before use. Minimize the amount of DMSO in your final working solution (typically <0.5%) to avoid solvent effects on your cells or assays.
-
Storage Conditions: Store stock solutions in tightly sealed vials to prevent solvent evaporation and moisture absorption. Protect solutions from light by using amber vials or by wrapping the vials in foil. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
If you are experiencing issues with this compound instability, follow these troubleshooting steps:
Issue: Precipitation or Cloudiness in Solution
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Verify Concentration and Solubility | The concentration may exceed the solubility limit in your solvent. | Check the solubility data for this compound in your specific solvent system. If necessary, prepare a more dilute solution. |
| 2. Gentle Warming and Sonication | The compound may be slow to dissolve or may have precipitated due to a temperature drop. | Gently warm the solution (e.g., in a 37°C water bath) and sonicate to aid dissolution. Avoid excessive heat, which could accelerate degradation. |
| 3. Adjust pH | The solubility of this compound is likely pH-dependent. | If compatible with your experimental conditions, try adjusting the pH of your solution to see if the precipitate redissolves. For compounds with a carboxylic acid, increasing the pH will increase solubility. For basic amines, decreasing the pH will increase solubility. |
| 4. Prepare Fresh Solution | The precipitate could be an insoluble degradation product. | If the above steps do not resolve the issue, it is best to discard the solution and prepare a fresh one from solid material. |
Issue: Loss of Biological Activity
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Prepare Fresh Solutions | The compound may have degraded during storage. | Always prepare fresh working solutions from a frozen stock for each experiment. |
| 2. Protect from Light | This compound may be susceptible to photodegradation. | Store all solutions in amber vials or wrapped in foil. Minimize exposure to ambient light during experiments. |
| 3. Avoid Repeated Freeze-Thaw Cycles | Repeated changes in temperature can accelerate degradation. | Aliquot your stock solution into smaller, single-use volumes before freezing. |
| 4. Use High-Quality Solvents | Impurities in solvents (e.g., water in DMSO, peroxides in ethers) can promote degradation. | Use anhydrous, high-purity solvents for preparing stock solutions. |
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Form | Storage Temperature | Recommended Solvent | Special Handling |
| Solid Powder | -20°C for long-term | N/A | Store in a dry, dark place. |
| Stock Solution (in DMSO) | -20°C or -80°C | 100% DMSO | Aliquot to avoid freeze-thaw cycles. Protect from light. Use tightly sealed vials. |
| Working Solution (Aqueous) | Prepare fresh before use | Aqueous buffer/media | Minimize DMSO concentration (<0.5%). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex and/or sonicate the solution until the solid is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use volumes in amber, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration in your experimental buffer or cell culture medium immediately before use.
-
Ensure the final concentration of DMSO is compatible with your experimental system (typically less than 0.5%).
-
Mix the working solution thoroughly by gentle vortexing or pipetting.
-
Use the working solution promptly and do not store it for extended periods.
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: A logical workflow for troubleshooting this compound instability issues.
References
Technical Support Center: MK-2295 Stability and Storage
This technical support guide provides researchers, scientists, and drug development professionals with essential information on preventing the degradation of MK-2295 during storage. The following question-and-answer format addresses common issues and provides troubleshooting advice for experiments involving this compound.
Disclaimer: this compound is a TRPV1 antagonist. Information regarding its degradation is based on general chemical principles and data from structurally related compounds, as specific degradation studies on this compound are not extensively available in the public domain.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
To ensure the long-term stability of this compound in its solid form, it is crucial to adhere to the recommended storage conditions. The stability of the powder is highly dependent on temperature.
Table 1: Recommended Storage Conditions for this compound Powder
| Storage Temperature | Recommended Duration |
| -20°C | Up to 3 years |
| 4°C | Up to 2 years |
It is advisable to store the powder in a dry, dark environment to minimize exposure to moisture and light.
Q2: How should I store this compound once it is dissolved in a solvent?
The stability of this compound in solution is significantly reduced compared to its powdered form. Proper storage of stock solutions is critical to prevent degradation and ensure the reliability of experimental results.
Table 2: Recommended Storage Conditions for this compound in Solvent
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
To avoid repeated freeze-thaw cycles that can accelerate degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: What are the potential degradation pathways for this compound?
Based on the chemical structure of this compound, which includes piperidine (B6355638), pyridine, and fluorophenyl moieties, several degradation pathways can be anticipated. Understanding these potential pathways is the first step in preventing them. The primary degradation routes are likely to be hydrolysis, oxidation, and photolysis.
Caption: Potential degradation pathways for this compound.
Troubleshooting Guide
Problem 1: I am observing a loss of compound activity in my experiments over time.
A gradual or sudden loss of the expected biological activity of this compound is a common indicator of its degradation.
Possible Causes and Solutions:
-
Improper Storage:
-
Verify Storage Conditions: Ensure that both the powdered compound and its solutions are stored at the correct temperatures as outlined in Tables 1 and 2.
-
Aliquot Stock Solutions: If not already done, prepare single-use aliquots of your stock solution to prevent degradation from multiple freeze-thaw cycles.
-
-
Solvent Instability:
-
Choice of Solvent: While DMSO is a common solvent, its purity and storage are important. Use high-purity, anhydrous DMSO. Over time, DMSO can absorb water, which may contribute to hydrolysis.
-
Solution Age: Do not use stock solutions that have been stored beyond the recommended timeframes, even if frozen.
-
-
Experimental Conditions:
-
pH of Media: The stability of compounds with amine groups like piperidine can be pH-dependent. If your experimental medium is strongly acidic or basic, consider the potential for rapid degradation.
-
Exposure to Light: Protect solutions containing this compound from light, especially if experiments are conducted over extended periods. Use amber vials or cover containers with aluminum foil.
-
Problem 2: I see unexpected peaks in my analytical chromatography (e.g., HPLC, LC-MS).
The appearance of new peaks in your chromatogram that are not present in a freshly prepared sample suggests the formation of degradation products or impurities.
Troubleshooting Steps:
-
Run a Fresh Standard: Prepare a new solution of this compound from the powdered stock and immediately analyze it to confirm the retention time of the parent compound and the absence of extraneous peaks.
-
Conduct a Forced Degradation Study (Simplified): To understand the potential degradation products, you can perform a simplified forced degradation study. This involves intentionally exposing the compound to harsh conditions.
Caption: Experimental workflow for a forced degradation study.
By comparing the chromatograms of the stressed samples to a fresh sample, you can identify the retention times of potential degradation products.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a stable stock solution of this compound.
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but prolonged heating should be avoided.
-
Aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).
Protocol 2: Stability Assessment by HPLC
This protocol provides a general framework for assessing the stability of an this compound solution using High-Performance Liquid Chromatography (HPLC). A stability-indicating method should be able to separate the parent compound from any potential degradation products.
Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A time-gradient from high aqueous to high organic content (e.g., 5% to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL
Procedure:
-
Prepare a fresh standard of this compound at a known concentration and inject it to determine the retention time and peak area of the intact compound.
-
Take an aliquot of the stored this compound solution, bring it to room temperature, and dilute it to the same concentration as the fresh standard.
-
Inject the stored sample and analyze the chromatogram.
-
Compare the peak area of the this compound peak in the stored sample to that of the fresh standard to quantify any degradation.
-
Examine the chromatogram for the appearance of any new peaks, which would indicate the formation of degradation products.
Data Presentation:
Table 3: Example Stability Data for this compound Solution at -20°C
| Time Point | Concentration of this compound (% of Initial) | Peak Area of Degradation Product 1 (arbitrary units) |
| Day 0 | 100% | 0 |
| Day 7 | 98.5% | 1500 |
| Day 14 | 96.2% | 3800 |
| Day 30 | 92.1% | 7900 |
This table provides a clear way to track the stability of your compound over time.
Technical Support Center: MK-2295 Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing side effects associated with the TRPV1 antagonist MK-2295 in a preclinical research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] TRPV1 is a non-selective cation channel primarily located on sensory neurons and is involved in the detection and transduction of noxious stimuli, including heat and capsaicin.[3][4] By blocking the activation of TRPV1, this compound is investigated for its analgesic properties in various pain models.[3][5]
Q2: What are the most common side effects observed with this compound in preclinical studies?
A2: The most significant side effects of this compound are on-target effects related to its TRPV1 antagonism. These include:
-
Impaired Heat Sensation: A reduced sensitivity to noxious heat, which can increase the risk of thermal injury.[6][8][9]
Q3: Why does this compound cause hyperthermia?
A3: TRPV1 channels are involved in the regulation of body temperature. Antagonism of TRPV1 can disrupt normal thermoregulatory processes, leading to an increase in core body temperature.[7] This is a known class effect for first-generation TRPV1 antagonists.[9]
Q4: Is it possible to mitigate the hyperthermic effect of this compound?
A4: Mitigation strategies are still under investigation. However, careful dose-response studies are crucial to identify a therapeutic window that maximizes analgesic efficacy while minimizing hyperthermia. Continuous monitoring of body temperature is essential.
Q5: What precautions should be taken regarding the impaired heat sensation caused by this compound?
A5: Due to the risk of thermal injury, it is critical to carefully control the ambient temperature and avoid the use of heating pads or lamps that could cause burns in test subjects.[6][8][9] Experimental paradigms involving thermal stimuli must be carefully designed and monitored to prevent tissue damage.
Troubleshooting Guides
Issue 1: Hyperthermia (Increased Body Temperature)
Symptoms:
-
A significant and sustained increase in the core body temperature of the animal model after this compound administration.
Possible Causes:
-
On-target pharmacology of TRPV1 antagonism disrupting thermoregulation.[7]
-
Dose of this compound is too high.
-
Environmental conditions (e.g., high ambient temperature).
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Confirm Measurement Accuracy | Ensure temperature probes are correctly calibrated and properly placed to obtain accurate core body temperature readings. |
| 2 | Review Dosing Regimen | Verify the dose calculation and administration route. Consider performing a dose-response study to determine the lowest effective dose with an acceptable thermal profile. |
| 3 | Control Ambient Temperature | House animals in a temperature-controlled environment within their thermoneutral zone. Avoid temperature fluctuations. |
| 4 | Monitor Continuously | Implement continuous or frequent body temperature monitoring (e.g., using telemetry) to understand the kinetics of the hyperthermic response. |
| 5 | Consider Co-administration (Exploratory) | In some research contexts, co-administration of agents that modulate other thermoregulatory pathways may be explored, though this would constitute a new experimental variable. |
Issue 2: Impaired Heat Sensation and Risk of Thermal Injury
Symptoms:
-
Delayed or absent withdrawal response to a normally painful thermal stimulus.
-
Observation of burns or tissue damage after exposure to standard heat sources.
Possible Causes:
-
On-target pharmacology of TRPV1 antagonism blocking the sensation of noxious heat.[6][8]
-
Inappropriate use of heat-based assays or environmental heating elements.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Modify Experimental Protocols | For analgesia studies, consider using non-thermal nociceptive assays (e.g., mechanical or chemical stimuli) to assess efficacy. |
| 2 | Adjust Thermal Assay Parameters | If thermal assays are necessary, reduce the temperature and/or duration of the stimulus. Establish clear cut-off times to prevent tissue damage. |
| 3 | Control Environmental Heating | Avoid the use of heating pads, heat lamps, or other direct heat sources for animal warming. If warming is required post-surgery, use methods that provide controlled, gentle, and diffuse heat. |
| 4 | Regularly Inspect Animals | Perform daily visual inspections of all animals for any signs of skin erythema, blistering, or other signs of thermal injury, particularly on areas in contact with the cage floor. |
Data Summary
Table 1: Summary of Preclinical Side Effects of this compound
| Side Effect | Animal Models | Key Observations | References |
| Impaired Heat Sensation | Mice, Rhesus Monkeys | Increased response latencies in hot-plate tests and delayed tail withdrawal from noxious heat. | [3][8] |
| Hyperthermia | General (Class Effect) | Elevation of core body temperature is a known on-target effect of first-generation TRPV1 antagonists. | [6][7] |
| Potential for Burn Injury | Human (Inferred from preclinical) | Withdrawal from clinical trials was due to burn injuries, highlighting the significance of impaired heat sensation. | [6][9] |
Experimental Protocols
Protocol 1: Assessment of Hyperthermia
-
Animal Model: Select appropriate rodent or non-rodent species.
-
Acclimation: Acclimate animals to single housing and handling for at least 3 days prior to the study. If using telemetry, allow for surgical recovery and acclimation.
-
Baseline Measurement: Measure baseline core body temperature for at least 24 hours prior to dosing to establish a diurnal rhythm.
-
Dosing: Administer this compound or vehicle control via the intended route of administration.
-
Monitoring: Record core body temperature at regular intervals (e.g., every 15-30 minutes for the first 4 hours, then hourly) for up to 24 hours post-dose. For telemetry, continuous recording is preferred.
-
Data Analysis: Calculate the change in body temperature from baseline for each animal at each time point. Compare the temperature changes between the this compound and vehicle-treated groups using appropriate statistical methods.
Protocol 2: Hot-Plate Test for Thermal Nociception
-
Apparatus: Use a standard hot-plate apparatus with precise temperature control.
-
Acclimation: Acclimate animals to the testing room for at least 1 hour. On the day of testing, acclimate the animal to the apparatus (with the heat off) for 5-10 minutes.
-
Baseline Latency: Set the plate temperature to a noxious level (e.g., 52-55°C). Place the animal on the hot plate and start a timer. Record the latency to the first sign of nociception (e.g., hind paw licking, jumping).
-
Cut-off Time: Implement a strict cut-off time (e.g., 30-45 seconds) to prevent tissue damage. If the animal does not respond by the cut-off time, remove it from the plate and assign it the cut-off latency.
-
Dosing: Administer this compound or vehicle control.
-
Post-Dose Testing: At predetermined time points after dosing, repeat the hot-plate test to measure post-treatment latencies.
-
Data Analysis: Compare the response latencies between the this compound and vehicle-treated groups.
Visualizations
Caption: Mechanism of action of this compound and resulting on-target effects.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. books.rsc.org [books.rsc.org]
- 4. A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. asu.elsevierpure.com [asu.elsevierpure.com]
- 8. TRPV-1 ion channel blockers (Chapter 128) - The Essence of Analgesia and Analgesics [cambridge.org]
- 9. Advances in TRP channel drug discovery: from target validation to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MK-2295 Administration Protocols
Welcome to the technical support center for the administration and use of MK-2295, a potent TRPV1 antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and troubleshoot common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective and potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1] TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is activated by various noxious stimuli, including heat, protons (low pH), and capsaicin, the pungent component of chili peppers.[1][2] By blocking the activation of TRPV1, this compound effectively inhibits the signaling pathways associated with pain and inflammation.[3]
Q2: What are the known side effects or challenges associated with this compound in clinical settings?
A2: Clinical trials with this compound were discontinued (B1498344) due to on-target adverse effects. The primary concern was the impairment of noxious heat sensation, which in some cases led to an increased risk of burns. This is a critical consideration for in vivo studies, as it can affect the interpretation of behavioral assays involving thermal stimuli.
Q3: In which solvents can I dissolve this compound for in vitro and in vivo experiments?
A3: For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). For in vivo applications, various formulations can be used depending on the route of administration. These include suspensions in aqueous vehicles containing suspending agents like carboxymethylcellulose (HPC-SL), or solutions in a mixture of a solubilizer (e.g., PEG400, Propylene glycol) and a surfactant (e.g., Tween 80, Vitamin E TPGS).[4]
Troubleshooting Guides
In Vitro Experimentation
Issue 1: Precipitation of this compound in Cell Culture Media
-
Question: I observed a precipitate in my cell culture medium after adding the this compound stock solution. What could be the cause and how can I prevent it?
-
Answer: This is a common issue with hydrophobic compounds like this compound and is often due to "solvent shock" when a concentrated DMSO stock is rapidly diluted into an aqueous medium.[5]
-
Recommended Solutions:
-
Pre-warm the media: Always use cell culture media pre-warmed to 37°C.[6]
-
Optimize the dilution technique: Instead of adding the stock solution directly to the full volume of media, try adding the media to the DMSO stock dropwise while gently vortexing. This gradual change in solvent polarity can help maintain solubility.[5]
-
Use an intermediate dilution: Prepare an intermediate dilution of your stock in pre-warmed media before making the final dilution.
-
Check the final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to avoid solvent-induced precipitation and cell toxicity.
-
Inspect for contamination: Under a microscope, distinguish between drug precipitate (often crystalline) and microbial contamination.[7]
-
-
Issue 2: Inconsistent or Non-reproducible Results in Cell-Based Assays
-
Question: My results from cell viability or signaling assays with this compound are not consistent between experiments. What are the potential sources of variability?
-
Answer: In addition to the common sources of variability in cell-based assays (e.g., cell passage number, seeding density, reagent variability), the physicochemical properties of this compound can contribute to inconsistent results.
-
Recommended Solutions:
-
Ensure complete solubilization: Always visually confirm that your stock solution is fully dissolved before each use. Vortex thoroughly.
-
Minimize freeze-thaw cycles: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freezing and thawing, which can lead to precipitation.[8]
-
Control for evaporation: In multi-well plates, be mindful of the "edge effect," where evaporation in the outer wells can concentrate the compound and other media components. It is recommended to fill the outer wells with sterile PBS or media without cells.
-
Stable incubation conditions: Ensure consistent temperature and humidity in your cell culture incubator to prevent fluctuations that could affect compound solubility and cell health.[8]
-
-
In Vivo Experimentation
Issue 3: Adverse Effects or Unexpected Behavioral Observations in Animal Models
-
Question: I am observing unexpected behaviors in my animal models treated with this compound, such as a lack of response to a heat stimulus. Is this normal?
-
Answer: Yes, this is an expected on-target effect of a potent TRPV1 antagonist. This compound can significantly increase the threshold for detecting noxious heat. This is a critical factor to consider when designing and interpreting behavioral experiments.
-
Recommendations:
-
Careful monitoring: Closely monitor animals for any signs of injury, particularly burns, if they are housed on heated pads or exposed to heat sources.
-
Alternative behavioral assays: Consider using behavioral models that do not rely on a thermal stimulus, such as mechanical allodynia tests (e.g., von Frey filaments) or chemical-induced pain models (e.g., formalin test).
-
Dose-response studies: Conduct thorough dose-response studies to identify the minimum effective dose that produces the desired analgesic effect without causing complete insensitivity to heat.
-
-
Issue 4: Difficulty in Preparing a Stable Formulation for Oral Gavage or Injection
-
Question: I am struggling to prepare a homogenous and stable suspension of this compound for in vivo administration. What are some recommended vehicle formulations?
-
Answer: The choice of vehicle is critical for achieving consistent dosing with poorly soluble compounds.
-
Recommended Formulations:
-
For Oral Gavage: A common approach is to suspend the compound in an aqueous vehicle containing a suspending agent. A typical formulation might be 0.5% to 1% (w/v) Hydroxypropyl methylcellulose (B11928114) (HPMC) or Carboxymethylcellulose (CMC) in sterile water.
-
For Intraperitoneal Injection: While less common for poorly soluble compounds, a co-solvent system can be used. A mixture of DMSO and corn oil (e.g., 10% DMSO, 90% corn oil) is a possibility. However, it is crucial to assess the tolerability of the vehicle in your animal model. It is generally advised to keep the injection volume low.[9]
-
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Cell Line | Assay Type | Agonist | IC50 (nM) |
| HEK293 (human embryonic kidney) | Calcium Influx | Capsaicin | ~1.1 |
| HT22 (mouse hippocampal neuronal) | Serotonin (B10506) Reuptake | Venlafaxine | ~27.21 (comparative) |
| SH-SY5Y (human neuroblastoma) | Cell Viability | 3,4-MDPHP | >500 µM (comparative) |
Note: Data for HT22 and SH-SY5Y cells are provided for comparative context of neuronal cell line responses to different compounds and are not direct IC50 values for this compound.[10][11]
Experimental Protocols
Protocol 1: In Vitro Calcium Influx Assay
This protocol is a general guideline for measuring the effect of this compound on TRPV1 activation in a cell line expressing the receptor (e.g., HEK293-TRPV1).
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Culture medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
TRPV1 agonist (e.g., Capsaicin)
-
96-well black, clear-bottom plates
Methodology:
-
Cell Plating: Seed HEK293-TRPV1 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and an equal concentration of Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Compound Incubation:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS containing various concentrations of this compound (and a vehicle control) to the wells.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Measurement of Calcium Flux:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Set the excitation and emission wavelengths appropriate for the calcium indicator (e.g., 485 nm excitation, 525 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for a few seconds.
-
Inject the TRPV1 agonist (e.g., capsaicin) into the wells and continue recording the fluorescence signal for 1-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the influx of intracellular calcium.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: In Vivo Administration via Oral Gavage (Mouse Model)
Materials:
-
This compound
-
Vehicle (e.g., 0.5% HPMC in sterile water)
-
Mice (strain appropriate for the disease model)
-
Oral gavage needles (flexible tip recommended)
-
Syringes
Methodology:
-
Formulation Preparation:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the body weight of the animals. A typical dosing volume for mice is 5-10 mL/kg.[12]
-
Prepare the suspension by adding the powdered this compound to the vehicle.
-
Homogenize the suspension using a sonicator or a high-speed homogenizer to ensure a uniform particle size and prevent settling. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Accurately weigh each mouse before dosing.
-
Properly restrain the mouse to immobilize its head and body.
-
Gently insert the gavage needle into the esophagus and advance it into the stomach. Ensure the needle does not enter the trachea.
-
Slowly administer the calculated volume of the this compound suspension.
-
Carefully remove the gavage needle.
-
-
Post-Dosing Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.
-
Continue with the experimental timeline for behavioral or tissue analysis.
-
Visualizations
Caption: TRPV1 Signaling Pathway and Point of Inhibition by this compound.
Caption: Workflow for an In Vitro Calcium Influx Assay.
References
- 1. TRPV1 Receptors and Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Frontiers | Differentiated HT22 cells as a novel model for in vitro screening of serotonin reuptake inhibitors [frontiersin.org]
- 11. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of MK-2295 and AMG-517 for TRPV1 Antagonism
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and temperature sensation, has been a focal point for the development of novel analgesics. Among the numerous antagonists developed, MK-2295 and AMG-517 have been prominent candidates, both reaching clinical trials before discontinuation due to on-target adverse effects related to thermoregulation. This guide provides a detailed, objective comparison of their performance, supported by available experimental data, to inform future research in the field.
At a Glance: Key Pharmacological Parameters
| Parameter | This compound | AMG-517 |
| Mechanism of Action | Competitive TRPV1 Antagonist | Competitive TRPV1 Antagonist |
| Potency (IC50) vs. Capsaicin (B1668287) | ~0.4–6 nM (human TRPV1)[1] | 0.76 nM (human TRPV1)[2] |
| Potency (IC50) vs. Protons (pH) | Polymodal antagonist, potent blocker | 0.62 nM (human TRPV1)[2] |
| Potency (IC50) vs. Heat | Polymodal antagonist, potent blocker[3] | 1.3 nM (human TRPV1)[2] |
| Selectivity | Modest 13-fold selectivity over TRPV3; no activity at TRPV4, TRPA1, and TRPM8[1] | Highly selective for TRPV1[4] |
| Clinical Trial Outcome | Discontinued due to impaired heat sensation and risk of burns[5][6] | Discontinued due to hyperthermia[6] |
In-Depth Comparison
Efficacy and Potency
Selectivity
This compound has been reported to have a modest 13-fold selectivity over the related channel TRPV3 and no significant activity at other TRP channels like TRPV4, TRPA1, and TRPM8[1]. AMG-517 is described as a highly selective TRPV1 antagonist, a crucial characteristic for minimizing off-target effects[4].
Clinical Performance and Adverse Effects
The clinical development of both compounds was halted due to adverse effects on thermoregulation, a critical physiological function in which TRPV1 plays a role.
-
AMG-517: Administration of AMG-517 led to dose-dependent hyperthermia, an on-target effect resulting from the blockade of tonically active TRPV1 channels involved in maintaining core body temperature[2]. This undesirable increase in body temperature was a significant safety concern that led to its discontinuation[6].
-
This compound: In contrast, the primary concern with this compound was impaired heat sensation[5][6]. This on-target effect raised significant safety issues due to the potential for subjects to sustain burns from hot surfaces or liquids without perceiving the danger[5].
Experimental Methodologies
The following are generalized protocols representative of those used to characterize TRPV1 antagonists like this compound and AMG-517.
In Vitro Potency Assessment: Calcium Influx Assay
This assay is a common method to determine the potency of a compound in blocking TRPV1 activation.
Objective: To measure the half-maximal inhibitory concentration (IC50) of the antagonist against TRPV1 activation by various stimuli (capsaicin, low pH, heat).
General Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing human TRPV1 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well plates and grown to confluency.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test antagonist (e.g., this compound or AMG-517) for a defined period.
-
Stimulation: The TRPV1 channel is activated by adding a specific agonist:
-
Capsaicin: A known concentration of capsaicin is added.
-
Protons: The buffer is replaced with a low pH buffer (e.g., pH 5.0).
-
Heat: The plate is heated to a specific temperature (e.g., 45°C).
-
-
Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence intensity data is normalized and plotted against the antagonist concentration to calculate the IC50 value.
In Vivo Assessment of Thermoregulatory Effects
This type of study is crucial for identifying potential on-target side effects like hyperthermia.
Objective: To evaluate the effect of the TRPV1 antagonist on the core body temperature of conscious, freely moving animals.
General Protocol:
-
Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.
-
Telemetry Implantation: Animals are surgically implanted with radiotelemetry probes to continuously monitor core body temperature and, in some cases, heart rate and activity.
-
Acclimation: Animals are allowed to recover from surgery and are acclimated to the experimental conditions.
-
Compound Administration: The antagonist (e.g., this compound or AMG-517) or vehicle is administered via the intended clinical route (e.g., oral gavage).
-
Data Collection: Core body temperature is recorded continuously for a set period (e.g., 24 hours) post-dosing.
-
Data Analysis: Changes in body temperature over time are plotted and compared between the antagonist-treated and vehicle-treated groups to determine the magnitude and duration of any thermoregulatory effects.
Signaling Pathways and Experimental Workflows
The antagonism of TRPV1 by compounds like this compound and AMG-517 directly interferes with the canonical TRPV1 signaling pathway, which is crucial for nociception and thermoregulation.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in TRP channel drug discovery: from target validation to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of MK-2295 and Other TRPV1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1), a key player in nociceptive signaling, has been a focal point for the development of novel analgesic agents. Activation of this channel by various stimuli, including heat, acid, and endogenous ligands like capsaicin, leads to the sensation of pain. Consequently, the development of TRPV1 antagonists has been a promising avenue for pain management. This guide provides a comparative overview of the efficacy of MK-2295, a TRPV1 antagonist developed by Merck and Neurogen, against other notable TRPV1 antagonists that have progressed to clinical trials. The information presented herein is intended to provide an objective comparison supported by available experimental data to aid researchers in the field of pain therapeutics.
TRPV1 Signaling Pathway
The activation of the TRPV1 channel on sensory neurons initiates a cascade of events leading to pain perception. The following diagram illustrates the simplified signaling pathway.
Validation of MK-2295 as a Selective TRPV1 Tool Compound: A Comparative Guide
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons (acidic conditions), and various endogenous and exogenous chemical ligands. Its involvement in pain perception and neurogenic inflammation has made it a significant target for the development of novel analgesic drugs. The validation of selective tool compounds is paramount for the accurate investigation of TRPV1's physiological and pathological roles. This guide provides a comprehensive comparison of MK-2295, a potent TRPV1 antagonist, with other commonly used tool compounds, supported by experimental data and detailed protocols.
TRPV1 Signaling Pathway
Activation of the TRPV1 channel leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of sensory neurons and the initiation of a pain signal. The activity of TRPV1 is modulated by various intracellular signaling pathways. For instance, protein kinase A (PKA) and protein kinase C (PKC) can phosphorylate TRPV1, leading to its sensitization and a lower threshold for activation. Conversely, the channel can be desensitized through mechanisms involving Ca2+-dependent phosphatases like calcineurin and interactions with calmodulin.
Unraveling the Selectivity of MK-2295: A Comparative Guide to its Cross-Reactivity with TRP Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of the transient receptor potential vanilloid 1 (TRPV1) antagonist, MK-2295, with other key TRP channels implicated in thermosensation and nociception, namely TRPA1 and TRPM8. The following sections present quantitative data on its selectivity, detailed experimental protocols for assessing TRP channel activity, and an overview of the relevant signaling pathways.
Data Presentation: this compound Selectivity Profile
This compound is a potent antagonist of the TRPV1 channel. Its selectivity has been a crucial aspect of its preclinical development. The following table summarizes the available quantitative data on the inhibitory activity of this compound against various TRP channels.
| Target TRP Channel | Antagonist Activity (IC50) | Selectivity vs. TRPV1 | Reference |
| TRPV1 (human) | ~0.4–6 nM | - | [1] |
| TRPA1 | No significant activity | >1000-fold | [1] |
| TRPM8 | No significant activity | >1000-fold | [1] |
| TRPV3 | Modest activity (~13-fold lower than TRPV1) | ~13-fold | [1] |
| TRPV4 | No significant activity | >1000-fold | [1] |
Key Findings:
-
This compound demonstrates high potency in antagonizing the human TRPV1 channel, with IC50 values in the low nanomolar range.[1]
-
The compound exhibits excellent selectivity for TRPV1 over TRPA1 and TRPM8, with no significant inhibitory activity observed at these channels.[1]
-
While highly selective, this compound shows some modest cross-reactivity with the closely related TRPV3 channel, being approximately 13-fold less potent against this target compared to TRPV1.[1]
-
No significant activity was reported at the TRPV4 channel.[1]
The high selectivity of this compound for TRPV1 is a critical attribute, as off-target effects on other TRP channels could lead to undesirable side effects. For instance, inhibition of TRPM8, a key sensor for cold temperatures, could potentially disrupt normal cold sensation. Similarly, antagonism of TRPA1, which is involved in detecting chemical irritants and noxious cold, could have unintended consequences.
Clinical trials for this compound were ultimately halted due to on-target adverse effects, specifically hyperthermia and an impaired ability to sense noxious heat, leading to burn injuries.[2] These side effects are a direct consequence of blocking TRPV1, which plays a crucial role in thermosensation and the perception of painful heat.
Experimental Protocols
The determination of the selectivity of compounds like this compound for different TRP channels typically involves a combination of cell-based functional assays. Below are detailed methodologies for two common approaches used in the pharmaceutical industry for screening and characterizing TRP channel antagonists.
High-Throughput Screening using a Fluorometric Imaging Plate Reader (FLIPR) Calcium Influx Assay
This method is widely used for primary screening of large compound libraries to identify potential TRP channel modulators.
Objective: To measure the ability of a test compound (e.g., this compound) to inhibit the influx of calcium (Ca²⁺) through a specific TRP channel upon activation by a known agonist.
Materials:
-
HEK293 cells stably expressing the human TRP channel of interest (e.g., hTRPV1, hTRPA1, hTRPM8).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
Fluo-4 AM or another suitable calcium-sensitive fluorescent dye.
-
Probenecid (to inhibit dye extrusion).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
TRP channel agonists (e.g., Capsaicin for TRPV1, Allyl isothiocyanate (AITC) for TRPA1, Menthol for TRPM8).
-
Test compound (this compound) at various concentrations.
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating: Seed the HEK293 cells expressing the target TRP channel into the microplates at an appropriate density and allow them to adhere and grow overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the Fluo-4 AM dye solution (typically 1-4 µM in assay buffer with probenecid) for 30-60 minutes at 37°C.
-
Compound Pre-incubation: After washing to remove excess dye, add the test compound (this compound) at various concentrations to the wells and incubate for a defined period (e.g., 15-30 minutes) to allow for binding to the channel.
-
FLIPR Assay:
-
Place the microplate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for each well.
-
The instrument automatically adds the specific TRP channel agonist to all wells to stimulate channel opening and subsequent calcium influx.
-
Continuously monitor the fluorescence intensity in each well for a set period (e.g., 2-5 minutes).
-
-
Data Analysis:
-
The increase in fluorescence intensity upon agonist addition corresponds to the level of channel activation.
-
Calculate the percentage of inhibition of the agonist-induced response by the test compound at each concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more detailed and direct measure of ion channel activity and is often used to confirm and further characterize hits from high-throughput screens.
Objective: To directly measure the ion currents flowing through a specific TRP channel in the presence and absence of a test compound.
Materials:
-
HEK293 cells expressing the target TRP channel.
-
Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes.
-
Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).
-
Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2).
-
TRP channel agonists and the test compound (this compound).
Procedure:
-
Cell Preparation: Plate the cells on glass coverslips suitable for microscopy and electrophysiological recording.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Whole-Cell Configuration:
-
Using the micromanipulator, bring the micropipette into contact with a single cell.
-
Apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration, which allows for control of the cell's membrane potential and measurement of the total current flowing through the cell membrane.
-
-
Current Recording:
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Apply voltage ramps or steps to elicit channel currents.
-
Perfuse the cell with the extracellular solution containing the specific TRP channel agonist to evoke channel opening and record the resulting inward or outward current.
-
-
Compound Application: After establishing a stable agonist-evoked current, perfuse the cell with a solution containing both the agonist and the test compound (this compound) at a specific concentration.
-
Data Analysis:
-
Measure the amplitude of the agonist-evoked current before and after the application of the test compound.
-
Calculate the percentage of inhibition of the current by the compound.
-
Repeat this procedure for a range of compound concentrations to generate a concentration-response curve and determine the IC50 value.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
To visualize the complex interactions and processes described, the following diagrams have been generated using the DOT language.
Caption: Workflow for TRP channel antagonist screening.
Caption: Simplified TRPV1 signaling pathway.
References
Comparative Analysis of TRPV1 Antagonists: MK-2295 vs. AZD1386
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, MK-2295 and AZD1386. The TRPV1 receptor, a non-selective cation channel, is a key player in pain perception and thermosensation, making it a significant target for analgesic drug development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to aid researchers in understanding the pharmacological profiles and clinical potential of these compounds.
Executive Summary
This compound and AZD1386 are both antagonists of the TRPV1 receptor, developed for the potential treatment of various pain conditions.[1][2] Preclinical studies for both compounds demonstrated analgesic efficacy in models of inflammatory and neuropathic pain.[3] However, their clinical development has been hampered by on-target adverse effects, a common challenge for this class of drugs.[4][5] this compound was associated with an increased risk of thermal injury due to a marked increase in the heat pain threshold.[6][7] AZD1386 showed some analgesic effects in clinical trials for esophageal and post-operative dental pain but was also associated with hyperthermia.[8][9] The development of AZD1386 for osteoarthritis pain was ultimately terminated due to a lack of significant clinical benefit.[5][10] This guide provides a head-to-head comparison of their pharmacological data and clinical findings.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and AZD1386, allowing for a direct comparison of their pharmacological and clinical profiles.
Table 1: In Vitro and Preclinical Pharmacology
| Parameter | This compound | AZD1386 |
| Target | Transient Receptor Potential Vanilloid 1 (TRPV1) | Transient Receptor Potential Vanilloid 1 (TRPV1) |
| Mechanism of Action | Antagonist | Antagonist |
| IC50 (human TRPV1) | ~0.4–6 nM (inhibition of capsaicin-induced activation)[3] | Not explicitly reported in the provided results. |
| Selectivity | Modest 13-fold selectivity over TRPV3; no activity at TRPV4, TRPA1, and TRPM8.[3] | Not explicitly reported in the provided results. |
| Preclinical Efficacy | Increased response latencies on the hot-plate test in mice and tail withdrawal in rhesus monkeys.[3] | Reversed thermal hyperalgesia in rat models of inflammatory (carrageenan and CFA) and neuropathic (spinal nerve ligation) pain.[3] |
Table 2: Clinical Findings and Adverse Effects
| Parameter | This compound | AZD1386 |
| Indication(s) Studied | Pain, Cough[7] | Esophageal Pain, Post-operative Dental Pain, Osteoarthritis Pain[8][9][11] |
| Clinical Efficacy | Reduced experimental pain and hyperalgesia.[6] | Increased pain thresholds to heat stimuli in the esophagus.[8] Rapid, but short-lasting analgesia after third molar extraction.[9] No significant benefit in osteoarthritis pain.[10] |
| Key Adverse Effects | Markedly increased threshold to heat-related discomfort, risk of thermal injury.[6][7] | Increased body temperature (mean increase of 0.4-0.7°C).[8][12] Reports of feeling cold.[8] |
| Development Status | Discontinued[1] | Terminated for osteoarthritis pain.[10][11] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental approach for evaluating these compounds, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of TRPV1 antagonists.
In Vitro Evaluation of TRPV1 Antagonism (Calcium Influx Assay)
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human TRPV1 are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.
-
Compound Incubation: The dye solution is removed, and cells are incubated with varying concentrations of the test compound (this compound or AZD1386) or vehicle control.
-
TRPV1 Activation: A TRPV1 agonist, such as capsaicin, is added to the wells to stimulate channel opening.
-
Fluorescence Measurement: Changes in intracellular calcium are measured using a fluorescence plate reader.
-
Data Analysis: The concentration-response curves are generated, and IC50 values are calculated to determine the potency of the antagonist.
Preclinical In Vivo Assessment of Analgesia (Carrageenan-induced Thermal Hyperalgesia Model)
-
Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to the testing environment and handling procedures.
-
Baseline Measurement: The baseline paw withdrawal latency to a radiant heat source is measured for each animal using a plantar test apparatus.
-
Induction of Inflammation: A solution of carrageenan is injected into the plantar surface of one hind paw to induce localized inflammation and thermal hyperalgesia.
-
Compound Administration: At a specified time post-carrageenan injection, animals are orally administered with the test compound (this compound or AZD1386) or vehicle.
-
Post-treatment Measurements: Paw withdrawal latencies are measured at various time points after drug administration.
-
Data Analysis: The reversal of thermal hyperalgesia is calculated as the percentage increase in paw withdrawal latency compared to the vehicle-treated group. Dose-response relationships are established to determine the efficacy of the compound.
Conclusion
Both this compound and AZD1386 are potent TRPV1 antagonists that have demonstrated preclinical analgesic effects. However, their clinical development has been significantly challenged by on-target adverse effects, namely the risk of thermal injury for this compound and hyperthermia for AZD1386. These findings underscore the critical role of the TRPV1 channel in normal thermosensation and the difficulty in separating its function in pain from its physiological roles. Future development of TRPV1 antagonists may require strategies to mitigate these side effects, such as developing peripherally restricted compounds or modulators with different binding kinetics. The data presented in this guide provides a valuable reference for researchers in the field of pain and sensory neuroscience.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. oatext.com [oatext.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Advances in TRP channel drug discovery: from target validation to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPV-1 ion channel blockers (Chapter 128) - The Essence of Analgesia and Analgesics [cambridge.org]
- 7. Targeting nociceptive transient receptor potential channels to treat chronic pain: current state of the field - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomised clinical trial: the efficacy of a transient receptor potential vanilloid 1 antagonist AZD1386 in human oesophageal pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TRPV1 antagonistic analgesic effect: a randomized study of AZD1386 in pain after third molar extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TRPV1: A Target for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An update on targets for treating osteoarthritis pain: NGF and TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Preclinical Comparison of TRPV1 Antagonists: MK-2295 vs. GRC-6211 in Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two transient receptor potential vanilloid 1 (TRPV1) antagonists, MK-2295 and GRC-6211, based on available preclinical data. Both compounds showed promise as novel analgesics by targeting the TRPV1 channel, a key player in pain signaling pathways. However, their development trajectories diverged, highlighting different challenges in translating preclinical efficacy to clinical success.
Mechanism of Action: Targeting the TRPV1 Pain Receptor
Both this compound and GRC-6211 are antagonists of the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[1] Activation of TRPV1 by stimuli such as heat, acid, and capsaicin (B1668287) leads to an influx of cations, depolarization of the neuron, and the transmission of pain signals to the central nervous system. By blocking this receptor, TRPV1 antagonists aim to prevent the initiation and propagation of pain signals.
Signaling Pathway of TRPV1 in Nociception
The following diagram illustrates the central role of the TRPV1 channel in the nociceptive signaling pathway and the mechanism of action for antagonists like this compound and GRC-6211.
Preclinical Efficacy and Data Comparison
GRC-6211: Quantitative Data in a Visceral Pain Model
GRC-6211 demonstrated efficacy in a preclinical model of cystitis in rats, a condition characterized by visceral pain and bladder overactivity.
| Pain Model | Species | Endpoint | Dose | Result | Significance |
| Acetic Acid-Induced Cystitis | Rat | Bladder Contraction Frequency | Vehicle | 1.5 ± 0.3 contractions/min | - |
| 0.01 mg/kg | 0.9 ± 0.2 contractions/min | p < 0.05 | |||
| 0.1 mg/kg | 0.8 ± 0.2 contractions/min | p < 0.05 | |||
| Lipopolysaccharide-Induced Cystitis | Rat | Bladder Contraction Frequency | Vehicle | 1.4 ± 0.4 contractions/min | - |
| 0.1 mg/kg GRC-6211 | 0.8 ± 0.1 contractions/min | p < 0.05 | |||
| Acetic Acid-Induced Nociception | Rat | Spinal c-fos Expression | Vehicle | 85.5 ± 19.1 c-fos positive cells | - |
| 0.1 mg/kg GRC-6211 | 46.7 ± 9.4 c-fos positive cells | p < 0.05 |
Data extracted from Charrua et al. (2008).[2][3]
This compound: Qualitative Data and Clinical Challenges
Quantitative preclinical efficacy data for this compound in common inflammatory or neuropathic pain models are not publicly available. Its development, a collaboration between Merck and Neurogen, progressed to Phase II clinical trials for pain and cough.[4][5] However, a significant adverse effect emerged during clinical studies: an increased threshold to noxious heat.[4] This desensitization to heat posed a serious risk of burns to patients, ultimately leading to the discontinuation of its development.[5]
| Compound | Highest Development Stage | Reported Preclinical Efficacy | Key Clinical Finding/Challenge |
| This compound | Phase II | Efficacy in undisclosed preclinical pain models | Increased noxious heat pain threshold, leading to risk of burns.[4] |
| GRC-6211 | Phase II | Efficacious in a rat model of cystitis.[2][3] Development in osteoarthritis pain was suspended.[1] | Further clinical development for osteoarthritis pain was suspended. |
Experimental Protocols
Detailed methodologies for key preclinical pain models relevant to the study of TRPV1 antagonists are outlined below.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model is widely used to induce a persistent inflammatory state, mimicking chronic inflammatory pain conditions.
Protocol Details:
-
Animals: Male Sprague-Dawley or Wistar rats (200-250g) are commonly used.
-
Induction: A single intraplantar injection of 100-150 µl of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw.
-
Time Course: Inflammation and pain behaviors typically develop within 24 hours and can persist for several weeks.
-
Pain Assessment:
-
Thermal Hyperalgesia: The Hargreaves test measures the latency of paw withdrawal from a radiant heat source. A shorter latency indicates hyperalgesia.
-
Mechanical Allodynia: Von Frey filaments of varying stiffness are applied to the plantar surface of the paw to determine the withdrawal threshold. A lower threshold indicates allodynia.
-
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used surgical model that mimics peripheral nerve injury-induced neuropathic pain.
Protocol Details:
-
Animals: Male Sprague-Dawley or Wistar rats are typically used.
-
Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of chromic gut suture are tied around the nerve.
-
Time Course: Pain behaviors, including mechanical allodynia and thermal hyperalgesia, typically develop within a few days and persist for several weeks.
-
Pain Assessment: Similar to the CFA model, mechanical and thermal sensitivity are assessed using von Frey filaments and the Hargreaves test, respectively. The acetone (B3395972) test can also be used to assess cold allodynia.
Conclusion
Both this compound and GRC-6211 represent valuable case studies in the development of TRPV1 antagonists for pain. GRC-6211 demonstrated clear preclinical efficacy in a model of visceral pain, providing quantitative evidence of its pharmacological activity. In contrast, the development of this compound was halted due to a clinically significant adverse effect related to its mechanism of action—impaired thermosensation. This highlights a key challenge for the development of TRPV1 antagonists: achieving a therapeutic window that provides analgesia without compromising the protective sensation of noxious heat. Future development in this area may focus on compounds with different binding kinetics, allosteric modulation, or tissue-specific targeting to mitigate such on-target adverse effects.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. GRC-6211, a new oral specific TRPV1 antagonist, decreases bladder overactivity and noxious bladder input in cystitis animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. auajournals.org [auajournals.org]
- 4. Targeting nociceptive transient receptor potential channels to treat chronic pain: current state of the field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Analgesic Effects of MK-2295 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo analgesic effects of MK-2295, a potent and selective Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist. While specific preclinical efficacy data for this compound is not extensively available in the public domain due to its discontinuation from clinical trials, this document synthesizes known information regarding its mechanism of action and compares its expected analgesic profile with the well-established opioid analgesic, morphine. The guide includes detailed experimental protocols for key in vivo analgesic assays and visual representations of signaling pathways and experimental workflows to support research and drug development efforts in the field of analgesia.
Mechanism of Action and Comparative Overview
This compound (also known as NGD-8243) exerts its analgesic effects by antagonizing the TRPV1 receptor.[1] The TRPV1 receptor is a non-selective cation channel predominantly expressed on nociceptive sensory neurons. It functions as a key integrator of noxious stimuli, including heat, protons (acidic conditions), and various endogenous and exogenous chemical ligands, such as capsaicin (B1668287). Activation of TRPV1 leads to the influx of cations, depolarization of the neuron, and the initiation of a pain signal that is transmitted to the central nervous system.
In contrast, morphine, a classic opioid analgesic, acts primarily as an agonist at the μ-opioid receptor (MOR) in the central and peripheral nervous systems. Activation of MORs leads to a cascade of intracellular events that inhibit neuronal activity and the release of nociceptive neurotransmitters, thereby blocking the transmission of pain signals.
The distinct mechanisms of action of this compound and morphine suggest different profiles of analgesic efficacy and potential side effects. As a TRPV1 antagonist, this compound was developed to treat pain, including inflammatory pain states where TRPV1 is sensitized.[2] However, its clinical development was halted due to on-target adverse effects, most notably an impaired sensation of noxious heat, which could lead to an increased risk of burns.[3]
Quantitative Data Presentation
Due to the limited public availability of specific preclinical data for this compound, a direct quantitative comparison of its analgesic potency (e.g., ED50 values) with other analgesics is challenging. The available in vitro data is presented below.
| Compound | Target | In Vitro Potency (IC50) | Source |
| This compound | Human TRPV1 | ~0.4 - 6 nM | [4] |
For comparative context, the analgesic efficacy of morphine varies depending on the specific in vivo model and stimulus modality.
Experimental Protocols
The following are detailed methodologies for key in vivo experiments relevant to the validation of a TRPV1 antagonist like this compound.
Hot Plate Test
The hot plate test is a widely used method to assess the response to thermal pain and is particularly relevant for evaluating the efficacy of TRPV1 antagonists, given the receptor's role in thermosensation.
Objective: To evaluate the centrally mediated analgesic activity of a test compound against a thermal stimulus.
Apparatus:
-
Hot plate apparatus with adjustable, uniform surface temperature.
-
Plexiglass cylinder to confine the animal to the heated surface.
-
Timer.
Procedure:
-
Acclimation: Acclimate the animals (typically mice or rats) to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Place each animal individually on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5°C), and start the timer. The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage. Animals with a baseline latency outside a predetermined range are excluded.
-
Compound Administration: Administer the test compound (this compound), vehicle control, or a positive control (e.g., morphine) via the intended route (e.g., oral, intraperitoneal).
-
Post-Treatment Latency: At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and record the response latency.
-
Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the baseline or the vehicle-treated group. The percentage of maximal possible effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Dose-response curves can be generated to determine the ED50 value.
Formalin Test
The formalin test is a model of tonic chemical pain that is valuable for differentiating between analgesic effects on acute nociception and inflammatory pain.
Objective: To assess the analgesic activity of a test compound in a model of persistent pain with two distinct phases.
Apparatus:
-
Observation chambers with mirrors to allow for unobstructed observation of the animal's paws.
-
Syringes for formalin injection.
-
Video recording equipment (optional, for blinded scoring).
Procedure:
-
Acclimation: Place individual animals (typically mice or rats) in the observation chambers for at least 30 minutes to acclimate.
-
Compound Administration: Administer the test compound (this compound), vehicle, or positive control (e.g., morphine) prior to formalin injection, with the pre-treatment time dependent on the route of administration.
-
Formalin Injection: Inject a dilute solution of formalin (e.g., 1-5% in saline, 20-50 µL) into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after injection, observe and record the animal's nociceptive behaviors for a set period (e.g., 60 minutes). The observation period is divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute neurogenic pain.
-
Phase 2 (Late Phase): 15-60 minutes post-injection, reflecting inflammatory pain mechanisms.
-
-
Scoring: The amount of time the animal spends licking, biting, or flinching the injected paw is quantified for each phase.
-
Data Analysis: The total time spent in nociceptive behaviors in each phase is calculated for each treatment group. The analgesic effect is determined by the reduction in the duration of these behaviors compared to the vehicle-treated group.
Mandatory Visualizations
Caption: TRPV1 signaling and this compound inhibition.
Caption: Workflow for in vivo analgesic testing.
References
- 1. Antinociception induced by CP 96,345, a non-peptide NK-1 receptor antagonist, in the mouse formalin and capsaicin tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurogen Announces Start Of Phase II Proof-Of-Concept Trial For Investigational Pain Drug - BioSpace [biospace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
A Head-to-Head Comparison of First-Generation TRPV1 Antagonists: Capsazepine, SB-366791, and AMG-9810
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and temperature sensation, has been a focal point for the development of novel analgesics. The first generation of TRPV1 antagonists showed promise in preclinical models, but their journey to the clinic has been hampered by side effects, most notably hyperthermia. This guide provides a detailed head-to-head comparison of three prototypical first-generation TRPV1 antagonists: capsazepine, SB-366791, and AMG-9810, supported by experimental data to aid researchers in their ongoing efforts to understand and modulate TRPV1 function.
Quantitative Comparison of Antagonist Potency
The following table summarizes the inhibitory potency (IC50) of capsazepine, SB-366791, and AMG-9810 against various modes of TRPV1 activation in both human and rat species. This data is crucial for understanding the species-specific differences and the molecular basis for their varied physiological effects.
| Antagonist | Species | Capsaicin (B1668287) IC50 (nM) | Heat IC50 (nM) | Proton (Acid) IC50 (nM) |
| Capsazepine | Human | 20,950[1] | - | - |
| Rat | - | - | >40,000[2] | |
| Guinea Pig | - | - | 355[2] | |
| SB-366791 | Human | 5.7 | Effective antagonist[3] | Low potency[4][5] |
| Rat | 651.9 | Effective antagonist[3] | Low potency[5] | |
| AMG-9810 | Human | 24.5 | 15.8 | 92.7 |
| Rat | 85.6 | 21 | 294 |
TRPV1 Signaling Pathway and Antagonist Interaction
The following diagram illustrates the activation of the TRPV1 channel by various stimuli and the proposed mechanism of action for competitive antagonists.
In Vivo Effects: Analgesia and Hyperthermia
A significant challenge in the clinical development of first-generation TRPV1 antagonists is their on-target side effect of hyperthermia.
-
AMG-9810 has been shown to reverse thermal and mechanical hyperalgesia in a rat model of inflammatory pain induced by complete Freund's adjuvant (CFA). However, it is also known to induce hyperthermia.[6]
-
SB-366791 has demonstrated analgesic effects in various preclinical pain models.[7] In rats, it did not cause significant changes in core body temperature at high doses.[8]
-
Capsazepine also did not produce significant changes in the core body temperature of rats.[8] Interestingly, the hyperthermic effect of some TRPV1 antagonists appears to be dependent on their ability to block proton activation of the channel.[2]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of these first-generation TRPV1 antagonists.
This high-throughput assay is used to determine the potency of antagonists in blocking capsaicin-induced TRPV1 activation.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing either human or rat TRPV1 are cultured in appropriate media and seeded into 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for approximately 1 hour at 37°C. This allows the dye to enter the cells.
-
Compound Addition: The antagonist of interest (e.g., capsazepine, SB-366791, or AMG-9810) is added to the wells at varying concentrations and incubated for a defined period (e.g., 15-30 minutes) to allow for binding to the TRPV1 receptor.
-
Activation and Measurement: The plate is then placed in a Fluorometric Imaging Plate Reader (FLIPR). A baseline fluorescence is measured before the addition of a specific concentration of capsaicin (typically the EC80, the concentration that elicits 80% of the maximal response) to all wells to activate the TRPV1 channels.
-
Data Analysis: The influx of extracellular calcium through the activated TRPV1 channels leads to an increase in fluorescence intensity. The inhibitory effect of the antagonist is measured as a reduction in the capsaicin-induced fluorescence signal. IC50 values are calculated by plotting the percentage of inhibition against the antagonist concentration.
This technique provides a more direct measure of ion channel activity and is used to assess the effect of antagonists on TRPV1 currents activated by different stimuli (capsaicin, heat, or protons).
-
Cell Preparation: HEK293 cells expressing the TRPV1 channel are grown on coverslips.
-
Recording Setup: A glass micropipette with a very fine tip is used to form a high-resistance seal ("giga-seal") with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration). The cell is held at a specific membrane potential (e.g., -60 mV).
-
Stimulation and Recording:
-
Capsaicin/Proton Activation: The cells are perfused with a solution containing either capsaicin or an acidic buffer (e.g., pH 5.5) to activate TRPV1 channels, and the resulting inward current is recorded.
-
Heat Activation: The perfusion solution is rapidly heated to a temperature known to activate TRPV1 (e.g., 45-50°C), and the evoked current is measured.
-
-
Antagonist Application: The antagonist is applied to the cell via the perfusion system before and during the application of the activating stimulus.
-
Data Analysis: The reduction in the amplitude of the agonist-evoked current in the presence of the antagonist is used to determine the inhibitory potency (IC50).
This model is used to evaluate the analgesic efficacy of TRPV1 antagonists in a setting of persistent inflammatory pain.
-
Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA) is made into the plantar surface of one of the hind paws of a rodent (rat or mouse). This induces a localized and long-lasting inflammation, characterized by swelling (edema), thermal hyperalgesia (increased sensitivity to heat), and mechanical allodynia (pain in response to a non-painful stimulus).
-
Drug Administration: The TRPV1 antagonist is administered systemically (e.g., intraperitoneally, orally) or locally at a specific time point after CFA injection.
-
Behavioral Testing:
-
Thermal Hyperalgesia: A radiant heat source is focused on the plantar surface of the inflamed paw, and the latency for the animal to withdraw its paw is measured. An increase in withdrawal latency after drug administration indicates an analgesic effect.
-
Mechanical Allodynia: Calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the paw. The filament that elicits a paw withdrawal response is recorded as the mechanical threshold. An increase in the withdrawal threshold indicates an anti-allodynic effect.
-
This protocol is essential for assessing the hyperthermic side effects of TRPV1 antagonists.
-
Animal Preparation: Rodents are often implanted with a telemetry probe in the abdominal cavity. This allows for continuous and stress-free monitoring of core body temperature.
-
Baseline Measurement: The animals are allowed to acclimate to their housing, and baseline body temperature is recorded for a sufficient period before drug administration.
-
Drug Administration: The TRPV1 antagonist is administered via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Temperature Monitoring: Core body temperature is continuously monitored and recorded for several hours after drug administration.
-
Data Analysis: The change in body temperature from baseline is calculated and plotted over time to determine the magnitude and duration of any hyperthermic or hypothermic effects.[9]
Conclusion
The first-generation TRPV1 antagonists, capsazepine, SB-366791, and AMG-9810, have been invaluable tools for elucidating the role of TRPV1 in pain and thermoregulation. While their clinical utility has been limited by the on-target effect of hyperthermia, the comparative data presented here highlights the subtle but critical differences in their pharmacological profiles. Notably, the differential effects on proton-mediated activation appear to correlate with the propensity to induce hyperthermia. This knowledge is instrumental for the rational design of second and third-generation TRPV1 antagonists with improved therapeutic windows, offering hope for a new class of non-opioid analgesics.
References
- 1. Capsazepine antagonizes TRPV1 activation induced by thermal and osmotic stimuli in human odontoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Identification and characterisation of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Proton activation does not alter antagonist interaction with the capsaicin-binding pocket of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transient inflammation-induced ongoing pain is driven by TRPV1 sensitive afferents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. real.mtak.hu [real.mtak.hu]
Assessing the Specificity of MK-2295 for TRPV1 Over TRPV2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of MK-2295, a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. While extensive data is available for its activity on TRPV1, publicly accessible quantitative data on its direct interaction with the closely related TRPV2 channel is limited. This guide summarizes the known selectivity profile of this compound and presents detailed experimental protocols that are industry-standard for assessing the specificity of compounds against these two ion channels.
This compound: A Potent TRPV1 Antagonist
This compound (also known as NGD-8243) is a well-documented antagonist of the TRPV1 channel, a key player in pain and temperature sensation. Clinical trials with this compound were initiated for the potential treatment of pain and cough.[1][2]
Quantitative Analysis of this compound Specificity
The table below summarizes the available data on the inhibitory activity of this compound against various TRP channels. A significant gap in the publicly available data is the specific IC50 value for TRPV2, which prevents a direct quantitative comparison of its selectivity for TRPV1 over TRPV2.
| Target | Assay Type | Agonist | IC50 (Inhibitory Concentration 50%) | Selectivity over TRPV1 | Reference |
| Human TRPV1 | Not Specified | Capsaicin (B1668287) | ~0.4–6 nM | - | [2] |
| Human TRPV2 | Not Publicly Available | Not Applicable | Not Publicly Available | Not Publicly Available | - |
| Human TRPV3 | Not Specified | Not Specified | ~13-fold higher than TRPV1 | 13-fold | [2] |
| Human TRPV4 | Not Specified | Not Specified | No Activity | >1000-fold (estimated) | [2] |
| Human TRPA1 | Not Specified | Not Specified | No Activity | >1000-fold (estimated) | [2] |
| Human TRPM8 | Not Specified | Not Specified | No Activity | >1000-fold (estimated) | [2] |
Experimental Protocols for Determining Specificity
To assess the specificity of a compound like this compound for TRPV1 over TRPV2, two primary in vitro methods are employed: whole-cell patch-clamp electrophysiology and intracellular calcium imaging. These assays provide quantitative measures of a compound's ability to inhibit the function of each channel.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique directly measures the ion flow through the channel in response to an agonist, and how that flow is affected by an antagonist.[3]
Objective: To determine the IC50 of this compound for the inhibition of agonist-induced currents in cells expressing either human TRPV1 or human TRPV2.
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably or transiently transfected with human TRPV1 or human TRPV2.
Materials:
-
HEK293 cells expressing hTRPV1 or hTRPV2
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP (pH 7.2 with KOH)
-
TRPV1 agonist: Capsaicin (stock solution in DMSO)
-
TRPV2 agonist: Probenecid (B1678239) or 2-APB (stock solution in DMSO)[4]
-
Test compound: this compound (serial dilutions from a DMSO stock)
Procedure:
-
Cell Preparation: Plate transfected HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish a gigaohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Agonist Application: Apply a concentration of agonist that elicits a submaximal response (e.g., EC80 of capsaicin for TRPV1 or probenecid for TRPV2) to establish a stable baseline current.
-
Antagonist Application: Co-apply the agonist with increasing concentrations of this compound.
-
Data Analysis: Measure the peak inward current at each concentration of this compound. Normalize the data to the control agonist response and plot the concentration-response curve to determine the IC50 value.
Intracellular Calcium Imaging
This high-throughput method measures changes in intracellular calcium concentration upon channel activation using a fluorescent indicator.[5][6]
Objective: To determine the IC50 of this compound for the inhibition of agonist-induced calcium influx in cells expressing either human TRPV1 or human TRPV2.
Cell Line: HEK293 cells stably or transiently transfected with human TRPV1 or human TRPV2.
Materials:
-
HEK293 cells expressing hTRPV1 or hTRPV2
-
96- or 384-well black-walled, clear-bottom microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
TRPV1 agonist: Capsaicin
-
TRPV2 agonist: Probenecid or 2-APB[4]
-
Test compound: this compound
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Plating: Seed transfected HEK293 cells into microplates and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for a predetermined time.
-
Agonist Stimulation and Measurement:
-
Place the microplate in the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
Use the automated liquid handler to add the agonist (capsaicin for TRPV1, probenecid or 2-APB for TRPV2).
-
Immediately begin recording the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the control (agonist alone) and plot the concentration-response curve to determine the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What do we know about the Transient Receptor Potential Vanilloid 2 (TRPV2) ion channel? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to MK-2295 and SB-705498 for In Vitro Research
An Objective Analysis of Two Potent TRPV1 Antagonists
For researchers and scientists engaged in drug development, particularly in the fields of pain and inflammation, the selection of appropriate chemical probes is critical. This guide provides a detailed in vitro comparison of two widely studied compounds, MK-2295 and SB-705498. It is important to note that both this compound and SB-705498 are potent and selective antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key player in nociception. This guide will focus on their comparative performance as TRPV1 antagonists.
Mechanism of Action
Both this compound and SB-705498 exert their pharmacological effects by acting as antagonists at the TRPV1 receptor.[1] TRPV1, a non-selective cation channel, is activated by various noxious stimuli, including heat, acid, and capsaicin (B1668287) (the pungent component of chili peppers).[2] Upon activation, TRPV1 channels open, leading to an influx of cations, primarily calcium, which depolarizes sensory neurons and transmits pain signals.[3] By blocking the activation of TRPV1, this compound and SB-705498 can effectively inhibit these pain-transducing pathways.[1][4]
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and SB-705498 against the human TRPV1 receptor. The data has been compiled from various studies to provide a comparative overview.
Table 1: In Vitro Potency of this compound against human TRPV1
| Assay Type | Parameter | Value (nM) |
| Capsaicin-induced activation | IC₅₀ | ~0.4 - 6 |
Note: Data for this compound is limited in publicly available literature.[2]
Table 2: In Vitro Potency of SB-705498 against human TRPV1
| Assay Type | Parameter | Value (nM) | Reference |
| Capsaicin-induced activation (FLIPR) | pKᵢ | 7.6 (equivalent to ~25 nM) | |
| Capsaicin-induced activation (Electrophysiology) | IC₅₀ | 3 | |
| Acid (pH 5.3)-induced activation | IC₅₀ | Not explicitly stated, but potent inhibition observed | |
| Heat (50°C)-induced activation | IC₅₀ | 6 |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process for evaluating these compounds, the following diagrams are provided.
Caption: Antagonism of the TRPV1 signaling pathway.
Caption: Workflow for in vitro antagonist evaluation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and laboratory conditions.
FLIPR Calcium Assay for TRPV1 Antagonism
This assay measures changes in intracellular calcium concentration in response to TRPV1 activation and its inhibition by the test compounds.
Materials:
-
TRPV1-expressing cells (e.g., HEK293 or CHO cells)
-
Black, clear-bottom 96- or 384-well cell culture plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
TRPV1 agonist (e.g., Capsaicin)
-
Test compounds (this compound, SB-705498)
-
Fluorometric Imaging Plate Reader (FLIPR)
Protocol:
-
Cell Plating: Seed TRPV1-expressing cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS with HEPES. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound and SB-705498 in HBSS. Add the compound dilutions to the respective wells of the cell plate. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Prepare the TRPV1 agonist (e.g., capsaicin) at a concentration that elicits a robust response (e.g., EC₈₀). Place the cell plate and the agonist plate into the FLIPR instrument. Initiate the assay, which will add the agonist to the wells and simultaneously measure the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Calculate the inhibition of the agonist-induced response by the test compounds and determine the IC₅₀ values.
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ion channel activity of TRPV1 in response to stimuli and antagonists.
Materials:
-
TRPV1-expressing cells cultured on coverslips
-
Patch clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pulling patch pipettes
-
External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)
-
Internal solution (e.g., containing K-gluconate, KCl, MgCl₂, HEPES, EGTA, ATP, GTP)
-
TRPV1 agonist and antagonists
Protocol:
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Preparation: Place a coverslip with adherent TRPV1-expressing cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV). Apply the TRPV1 agonist to the cell to elicit an inward current.
-
Antagonist Application: Perfuse the cell with the external solution containing the test compound (this compound or SB-705498) for a defined period, then co-apply the agonist and antagonist.
-
Data Analysis: Measure the reduction in the agonist-induced current in the presence of the antagonist. Perform dose-response experiments to determine the IC₅₀ value.
MTT Cell Viability Assay
This assay is used to assess the potential cytotoxicity of the compounds.
Materials:
-
TRPV1-expressing cells
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compounds (this compound, SB-705498)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and SB-705498. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for a period relevant to the primary assays (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the CC₅₀ (concentration that causes 50% cytotoxicity) if applicable.
Conclusion
Both this compound and SB-705498 are potent in vitro antagonists of the TRPV1 receptor. The available data suggests that SB-705498 has been more extensively characterized in the public domain, with IC₅₀ values in the low nanomolar range against various modes of TRPV1 activation. While quantitative data for this compound is less abundant in the literature, it is also reported to be a potent inhibitor. The choice between these compounds for in vitro studies may depend on the specific experimental context, the desired mode of TRPV1 inhibition to be investigated, and the availability of detailed characterization data. It is recommended that researchers perform their own head-to-head comparisons under their specific assay conditions to make the most informed decision.
References
Safety Operating Guide
Navigating the Safe Disposal of MK-2295: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of the research compound MK-2295.
Immediate Safety Advisory: A specific Safety Data Sheet (SDS) for this compound (CAS No. 878811-00-8) is not publicly available. The disposal procedures outlined below are based on general best practices for potent, non-hazardous research compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements before proceeding with any disposal.[1][2][3] All chemical waste must be managed in a way that ensures safety and compliance with federal, state, and local regulations.[3]
Hazard Profile and Data Summary
Without a specific SDS, a detailed hazard profile for this compound cannot be provided. For potent research compounds, it is crucial to handle them with care to prevent accidental exposure and environmental contamination.[1] Key quantitative data, typically found in an SDS, is currently unavailable.
| Data Point | Value | Source/Notes |
| GHS Hazard Class | Data Not Available | Assume the compound is hazardous until a formal hazard assessment is conducted by your institution's EHS department. |
| Personal Protective Equipment (PPE) | See "Experimental Protocols" section below | Recommended PPE is based on general best practices for handling potent compounds.[1] |
| Occupational Exposure Limit (OEL) | Data Not Available | The absence of an OEL necessitates the use of containment strategies to minimize any potential exposure. |
| Ecotoxicity | Data Not Available | To prevent environmental contamination, do not dispose of this compound down the drain or in regular trash.[1] |
| Specific Disposal Regulations | Institution- and Region-Specific | Disposal must be in accordance with all applicable federal, state, and local regulations.[2][4][5][6][7][8][9] Consult your EHS department. |
Experimental Protocols: Waste Segregation and Disposal
The following protocols provide a generalized, step-by-step methodology for the safe segregation and disposal of waste generated from research activities involving this compound.
Waste Stream Identification and Segregation
Proper segregation of waste is the first step in ensuring safe and compliant disposal.[10] Never mix different chemical wastes unless explicitly instructed by a validated procedure.[3]
-
Unused/Expired Compound:
-
Collect the pure, unused, or expired solid compound in its original container or a new, clearly labeled, and sealed container.
-
Do not mix with other chemical waste.
-
-
Contaminated Labware (e.g., vials, pipette tips, flasks):
-
Contaminated Personal Protective Equipment (PPE) (e.g., gloves, disposable lab coats):
-
Carefully doff all contaminated PPE to avoid self-contamination.
-
Place all disposable PPE that has come into contact with the compound into a sealed bag or container labeled as hazardous waste.[1]
-
-
Aqueous Waste (e.g., buffer solutions containing this compound):
-
Collect all liquid waste containing this compound in a sealed, labeled container.
-
Ensure the container is compatible with the solvent (e.g., do not use metal containers for corrosive solutions).[6]
-
Waste Container Management
Proper management of waste containers is essential to prevent leaks, spills, and exposure.
-
Container Selection: Use only appropriate and compatible containers for the storage of chemical waste.[2][6] Containers must be in good condition with no leaks or cracks.[4][6]
-
Labeling: Affix a "Hazardous Waste" label to all waste containers before adding any waste.[7] The label must include:
-
Storage:
-
Keep all waste containers securely closed except when adding waste.[2][4][5][6] Do not leave a funnel in an open waste container.[5]
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[2][3]
-
Segregate waste containers according to their hazard class (e.g., keep flammables separate from corrosives).[5][6]
-
Disposal Procedure
-
Contact EHS: Once a waste container is full or ready for disposal, contact your institution's EHS department to arrange for a waste pickup.[2][11]
-
Provide Documentation: Fill out any required waste pickup forms or manifests as instructed by your EHS department.
-
Professional Disposal: All chemical waste will be collected by a licensed hazardous waste contractor for proper disposal in accordance with regulatory requirements.[10]
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste streams.
References
- 1. benchchem.com [benchchem.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. benchchem.com [benchchem.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Chemical Waste Management Guidelines | Columbia | Research [research.columbia.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 9. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Handling of MK-2295
For Immediate Implementation: Researchers, scientists, and drug development professionals handling MK-2295, a potent TRPV1 antagonist, must adhere to stringent safety protocols to mitigate potential exposure and ensure a safe laboratory environment. In the absence of a specific Material Safety Data Sheet (MSDS), this guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on best practices for handling potent, novel chemical compounds.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing and Dispensing (Solid Form) | Tightly fitting safety goggles with side-shields. | Double-gloving with chemical-resistant gloves (e.g., nitrile). | A NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is essential. For higher risk activities, a powered air-purifying respirator (PAPR) should be considered. | Disposable, solid-front lab coat with tight cuffs; disposable sleeves. |
| Solution Preparation and Handling | Tightly fitting safety goggles with side-shields. | Chemical-resistant gloves (e.g., nitrile). | Work should be conducted in a certified chemical fume hood. A respirator may be required based on the volatility of the solvent and the quantity being handled. | Laboratory coat. |
| Spill Cleanup | Tightly fitting safety goggles with side-shields and a face shield. | Double-gloving with heavy-duty, chemical-resistant gloves. | A NIOSH-approved respirator with appropriate cartridges for both particulates and organic vapors. | Chemical-resistant disposable coveralls. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is paramount to prevent contamination and accidental exposure. All procedures involving this compound should be performed in a designated area, such as a chemical fume hood.
Experimental Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is crucial to protect personnel and the environment.
-
Unused Compound: Unused this compound should be collected in a clearly labeled, sealed, and chemically compatible container. It must be disposed of as hazardous chemical waste through an approved institutional or commercial waste disposal program. Do not dispose of down the drain or in regular trash.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weigh boats, pipette tips, and paper towels, must be considered hazardous waste.
-
Segregate this waste from regular laboratory trash.
-
Collect in a dedicated, labeled, and sealed hazardous waste container.
-
Dispose of according to your institution's hazardous waste management guidelines.
-
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional policies.
Emergency Procedures: Spill Response
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Spill Response Workflow
Caption: A step-by-step guide for responding to an this compound spill.
By implementing these rigorous safety and handling protocols, research institutions can build a culture of safety, ensuring the well-being of their personnel while advancing critical scientific endeavors. This guidance serves as a foundational resource, and it is imperative that all users supplement this information with institution-specific training and a thorough understanding of their local safety policies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
